The Strategic Utility of [1-(Azetidin-3-yl)piperidin-4-yl]methanol in Modern Drug Discovery: A Technical Whitepaper
Executive Summary In the contemporary landscape of drug discovery, the paradigm has shifted away from flat, lipophilic, heteroaromatic structures toward sp³-enriched scaffolds—a movement colloquially known as the "Escape...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist, Medicinal Chemistry & Targeted Protein Degradation
Executive Summary
In the contemporary landscape of drug discovery, the paradigm has shifted away from flat, lipophilic, heteroaromatic structures toward sp³-enriched scaffolds—a movement colloquially known as the "Escape from Flatland." As an application scientist overseeing library design and lead optimization, I frequently rely on bifunctional and trifunctional aliphatic architectures to solve complex pharmacokinetic and spatial challenges.
[1-(Azetidin-3-yl)piperidin-4-yl]methanol (CAS: 1525525-06-7) represents a masterclass in such scaffold design. By fusing a highly nucleophilic secondary amine (azetidine), a basic tertiary amine (piperidine), and a primary alcohol into a single, compact framework, this molecule offers unparalleled vectorial control and physicochemical enhancement. This whitepaper provides an in-depth mechanistic guide to its properties, chemoselective functionalization, and its emerging role in the design of Targeted Protein Degraders (PROTACs), specifically against targets like IRAK4.
Physicochemical Profiling & Causality
To understand why this specific scaffold is selected over simpler alkyl chains or PEG linkers, we must analyze its physicochemical footprint. The data below outlines the core metrics of the free base form, grounded in .
Table 1: Quantitative Physicochemical Data & Impact Analysis
Property
Value
Causality & Structural Impact
Molecular Weight
170.25 g/mol
Low molecular weight provides a high "ligand efficiency" budget, allowing ample room for the addition of heavy warheads and E3 ligase ligands without exceeding Lipinski's limits.
LogP
-0.51
The highly negative LogP (hydrophilicity) acts as a crucial counterbalance. Modern kinase inhibitors are notoriously lipophilic; incorporating this scaffold pulls the overall drug conjugate back into a soluble, bioavailable range.
Fraction sp³ (Fsp³)
1.00
100% sp³ hybridization maximizes 3D spatial complexity. This reduces non-specific protein binding (off-target toxicity) and drastically improves aqueous solubility by disrupting flat crystal lattice stacking.
H-Bond Donors
2 (NH, OH)
Provides critical interaction points for target engagement or aqueous solvation.
H-Bond Acceptors
3 (N, N, O)
The dual amines and oxygen lone pairs ensure robust hydration in physiological media.
Note: Due to the high basicity of the two nitrogen centers (pKa ~10), the compound is predominantly handled and sourced as a dihydrochloride salt to ensure bench stability and prevent oxidative degradation.
Structural & Mechanistic Insights
The true power of [1-(Azetidin-3-yl)piperidin-4-yl]methanol lies in its conformational dynamics and chemoselectivity.
Conformational Vectoring:
The piperidine ring naturally adopts a chair conformation. To minimize 1,3-diaxial steric clashes, both the azetidine substituent at N1 and the hydroxymethyl group at C4 will heavily favor equatorial positions. This creates a rigid, extended linear vector between the azetidine nitrogen and the primary alcohol. When used as a linker in bifunctional molecules, this rigidity minimizes the entropic penalty of binding compared to highly flexible, "floppy" PEG linkers.
Orthogonal Reactivity:
The molecule presents three distinct heteroatoms:
Azetidine N-H (Secondary Amine): Sterically unhindered and highly nucleophilic. This is the primary site for electrophilic attack (acylation, N-alkylation, SNAr).
Piperidine N (Tertiary Amine): Non-nucleophilic but basic. It remains protonated at physiological pH, acting as a permanent solubility enhancer without interfering with synthetic steps.
Primary Alcohol (-CH₂OH): Offers an orthogonal handle for etherification (via Mitsunobu) or esterification, allowing for asymmetric elongation of the molecule.
To harness this scaffold, orthogonal protection and functionalization are required. Below are field-proven, self-validating methodologies for selectively modifying the azetidine nitrogen and the primary alcohol.
Protocol A: Chemoselective N-Boc Protection
Because the starting material is typically a dihydrochloride salt, it must be neutralized in situ before the azetidine nitrogen can act as a nucleophile.
Step-by-Step Methodology:
Free-Basing: Suspend [1-(Azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride (1.0 eq) in a 4:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). Causality: The highly polar salt is insoluble in pure DCM; MeOH ensures a homogeneous reaction mixture.
Neutralization: Add Triethylamine (Et₃N) (3.5 eq) dropwise at 0 °C. Stir for 15 minutes.
Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) slowly. Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Concentrate under reduced pressure, partition between Ethyl Acetate and saturated NaHCO₃, wash with brine, dry over Na₂SO₄, and concentrate.
Validation & Quality Control (Self-Validating System):
Monitor via Thin-Layer Chromatography (TLC). The starting material strongly stains with Ninhydrin (purple spot). The successful N-Boc product is a tertiary/protected amine system and will not stain with Ninhydrin unless first exposed to acid and heat. This provides a binary, foolproof visual confirmation of reaction completion.
Protocol B: O-Alkylation via Mitsunobu Reaction
Once the azetidine is protected, the primary alcohol can be coupled to a phenolic warhead or E3 ligand.
Step-by-Step Methodology:
Preparation: Dissolve the N-Boc protected intermediate (1.0 eq), the target Phenol (1.1 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.
Activation: Cool the flask to 0 °C. Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10 minutes. Causality: DIAD addition is highly exothermic. Cooling controls the formation of the betaine intermediate, preventing the decomposition of the azodicarboxylate.
Propagation: Remove the ice bath and stir at room temperature for 12 hours. The primary alcohol ensures rapid displacement of the activated phosphonium intermediate.
Validation & Quality Control:
LC-MS is mandatory here. The reaction is validated by the disappearance of the starting mass [M+H]⁺ and the emergence of the product mass, alongside the ubiquitous byproduct triphenylphosphine oxide (TPPO) at m/z 279.
Applications in Targeted Protein Degradation (PROTACs)
The most cutting-edge application of this scaffold is in the synthesis of bifunctional degraders. Recent patent literature, such as, highlights the use of highly polar, sp³-rich linkers in the degradation of Interleukin-1 receptor-associated kinase 4 (IRAK4).
IRAK4 is a critical scaffolding kinase in the myddosome complex, driving innate immune and inflammatory responses via Toll-like receptors (TLRs). Traditional small-molecule inhibitors only block the kinase domain, leaving the scaffolding function intact. PROTACs solve this by recruiting an E3 ubiquitin ligase to tag IRAK4 for proteasomal degradation.
The Scaffold's Role:
In these complex molecules, [1-(Azetidin-3-yl)piperidin-4-yl]methanol acts as the optimal bridging vector. The azetidine nitrogen is typically coupled to the IRAK4-binding warhead, while the primary alcohol is ether-linked to the E3 ligase ligand (e.g., Cereblon or VHL recruiters). The inherent basicity of the central piperidine nitrogen ensures that the massive PROTAC molecule (>800 Da) maintains sufficient aqueous solubility to achieve cellular penetrance and oral bioavailability.
World Intellectual Property Organization. (2023). Degradation of IRAK4 by Conjugation of IRAK4 Inhibitors with E3 Ligase Ligand and Methods of Use (Patent No. WO2023237049A1). Google Patents. Retrieved from:[1]
[1-(Azetidin-3-yl)piperidin-4-yl]methanol: A Comprehensive Technical Guide for Drug Discovery Professionals
CAS Number: 1525525-06-7 Abstract This technical guide provides an in-depth exploration of [1-(Azetidin-3-yl)piperidin-4-yl]methanol, a valuable heterocyclic building block in modern medicinal chemistry. The unique combi...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 1525525-06-7
Abstract
This technical guide provides an in-depth exploration of [1-(Azetidin-3-yl)piperidin-4-yl]methanol, a valuable heterocyclic building block in modern medicinal chemistry. The unique combination of a strained azetidine ring and a conformationally flexible piperidine scaffold offers a compelling structural motif for modulating the physicochemical and pharmacokinetic properties of drug candidates. This document details the compound's properties, provides a validated synthetic pathway with mechanistic insights, outlines robust analytical methodologies for characterization and quality control, discusses its applications in drug discovery with a focus on its role as a privileged scaffold, and establishes comprehensive safety protocols for laboratory handling. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
Introduction: The Strategic Value of the Azetidine-Piperidine Scaffold
In the landscape of drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's biological activity, metabolic stability, and overall drug-like properties. The [1-(Azetidin-3-yl)piperidin-4-yl]methanol motif represents a strategic fusion of two highly sought-after saturated heterocycles: the azetidine and the piperidine ring systems.
The four-membered azetidine ring, characterized by its significant ring strain, imparts a degree of conformational rigidity and a unique three-dimensional architecture.[1] This can facilitate novel vector orientations for substituents, enabling precise interactions with biological targets that may be inaccessible to less constrained ring systems.[2] Conversely, the six-membered piperidine ring is a well-established and metabolically robust scaffold found in numerous approved pharmaceuticals.[3] Its stable chair conformation provides a reliable anchor for functionalization.
The combination of these two rings in [1-(Azetidin-3-yl)piperidin-4-yl]methanol creates a molecule with a unique balance of rigidity and flexibility. This allows for the fine-tuning of properties such as solubility, basicity (pKa), and lipophilicity (LogP), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
Physicochemical and Structural Properties
A thorough understanding of the compound's intrinsic properties is fundamental to its application in rational drug design.
Property
Value
Source
CAS Number
1525525-06-7
Fluorochem
Molecular Formula
C₉H₁₈N₂O
Calculated
Molecular Weight
170.26 g/mol
Fluorochem
Purity
≥98%
Fluorochem
Calculated LogP
-0.507
Fluorochem
Hydrogen Bond Donors
2
Calculated
Hydrogen Bond Acceptors
3
Calculated
Topological Polar Surface Area (TPSA)
35.8 Ų
Calculated
Table 1: Key Physicochemical Properties of [1-(Azetidin-3-yl)piperidin-4-yl]methanol
The low calculated LogP value suggests good aqueous solubility, a desirable trait for oral bioavailability and formulation development. The presence of both hydrogen bond donors (the hydroxyl group and the azetidine N-H) and acceptors (the two nitrogen atoms and the hydroxyl oxygen) provides multiple points for interaction with biological targets.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A robust two-step synthesis starting from commercially available materials is outlined below. This pathway leverages a protecting group strategy to ensure regioselectivity and high yields.
Caption: Proposed two-step synthesis of [1-(Azetidin-3-yl)piperidin-4-yl]methanol.
Detailed Experimental Protocol
Step 1: Reductive Amination to form tert-butyl 3-(4-(hydroxymethyl)piperidin-1-yl)azetidine-1-carboxylate
Rationale: Reductive amination is a highly efficient and reliable method for forming C-N bonds. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the iminium ion intermediate and tolerant of many functional groups, including the primary alcohol. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen prevents undesired side reactions.
Procedure:
To a stirred solution of piperidin-4-ylmethanol (1.0 eq) in dichloromethane (DCM, ~0.1 M), add N-Boc-3-oxoazetidine (1.05 eq).
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hemiaminal and iminium ion intermediates.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer, and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield the Boc-protected intermediate.
Step 2: Boc Deprotection to yield [1-(Azetidin-3-yl)piperidin-4-yl]methanol
Rationale: The Boc group is a standard acid-labile protecting group. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent efficiently cleave the carbamate to reveal the free secondary amine.
Procedure:
Dissolve the purified intermediate from Step 1 in DCM (~0.1 M).
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
Dissolve the residue in a minimal amount of DCM and basify by the slow addition of a saturated aqueous NaHCO₃ solution or aqueous ammonia.
Extract the aqueous layer with DCM or a DCM/isopropanol mixture (3-5x).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, [1-(Azetidin-3-yl)piperidin-4-yl]methanol. Further purification, if necessary, can be achieved by recrystallization or chromatography.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following protocols are based on established methodologies for analogous structures.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine and piperidine rings, as well as the methylene protons of the hydroxymethyl group. Key signals would include the multiplets for the azetidine protons, the distinct axial and equatorial protons of the piperidine ring, and a doublet for the -CH₂OH protons.
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Expected signals would include those for the four distinct carbons of the piperidine ring, the two carbons of the azetidine ring, and the hydroxymethyl carbon.
Illustrative NMR Experimental Workflow
Caption: Standard workflow for NMR analysis.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Technique: Electrospray Ionization (ESI) in positive ion mode is highly suitable for this compound due to the presence of basic nitrogen atoms.
Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to a mass of 171.26.
LC-MS: Coupling HPLC with mass spectrometry is the preferred method for assessing purity, as it allows for the separation and identification of any synthesis-related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a compound.
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended for optimal separation of the polar compound from any less polar impurities.[5][6]
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is appropriate as the molecule lacks a strong chromophore.
Parameter
Recommended Setting
Column
C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% to 95% B over 10 minutes
Flow Rate
1.0 mL/min
Column Temperature
30-40 °C
Detection
UV at 215 nm
Table 2: Illustrative HPLC Method Parameters
Applications in Drug Discovery
[1-(Azetidin-3-yl)piperidin-4-yl]methanol serves as a versatile building block and a "privileged scaffold" for the development of novel therapeutics across various disease areas. Its utility stems from its ability to introduce desirable physicochemical properties and to act as a versatile handle for further chemical elaboration.
Scaffold for CNS Agents: The polarity and three-dimensional nature of the azetidine-piperidine core make it an attractive scaffold for targeting central nervous system (CNS) receptors and enzymes. The ability of such scaffolds to modulate the release of neurotransmitters has been noted in the development of ligands for receptors like the histamine H3 receptor.[2]
Kinase Inhibitors: The azetidine moiety is present in several approved kinase inhibitors, where it often serves to improve metabolic stability and receptor selectivity.[7] The hydroxymethyl group on the piperidine ring of the title compound can be used as a synthetic handle to introduce pharmacophores that target the hinge region or other key binding pockets of kinases.
GPCR Modulators: Azetidin-3-ylmethanol derivatives have been explored as modulators for G-protein coupled receptors (GPCRs), such as the CCR6 receptor, which is implicated in autoimmune diseases.[8] The structure of [1-(Azetidin-3-yl)piperidin-4-yl]methanol provides a framework that can be elaborated to target a wide range of GPCRs.
Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~170 Da, this compound fits the profile of a "fragment." It can be used in fragment screening campaigns to identify initial low-affinity hits that can then be grown or linked to generate more potent lead compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for [1-(Azetidin-3-yl)piperidin-4-yl]methanol is not widely available, a conservative approach to handling should be adopted based on data from structurally related compounds like 4-piperidinemethanol.[9]
Hazard Classification: Based on analogous structures, this compound should be treated as corrosive and potentially harmful if swallowed or inhaled. It is expected to cause skin irritation and serious eye damage.[9][10]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a suitable respirator should be worn.
Handling and Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Conclusion
[1-(Azetidin-3-yl)piperidin-4-yl]methanol is a high-value chemical scaffold that offers a unique combination of structural features beneficial for modern drug discovery. Its synthesis is achievable through robust and scalable chemical transformations, and its characterization can be accomplished using standard analytical techniques. The strategic incorporation of this building block can significantly enhance the drug-like properties of lead compounds, particularly in the areas of CNS disorders, oncology, and inflammatory diseases. By adhering to the synthetic, analytical, and safety guidelines presented in this document, research and development teams can effectively harness the potential of this versatile molecule to accelerate their therapeutic programs.
References
BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem.
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
PMC. (n.d.). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton.
Thermo Fisher Scientific. (2015, July 2).
PubChem. (n.d.). Piperidin-3-ylmethanol.
Supporting Information - ACS Publications. (n.d.).
University of Birmingham. (n.d.).
ResearchGate. (2018, December 20). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma.
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
The Royal Society of Chemistry. (2015).
BenchChem. (2025). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
PMC. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
MJPS. (2020, October 14).
PubMed. (2026, January 5).
Institute of Molecular and Translational Medicine. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
Whitepaper: A Preclinical Guide to Investigating [1-(Azetidin-3-yl)piperidin-4-yl]methanol as a Therapeutic Agent
A Focused Exploration of the M1 Muscarinic Acetylcholine Receptor as a Primary Therapeutic Target Abstract The compound [1-(Azetidin-3-yl)piperidin-4-yl]methanol incorporates structural motifs—specifically the azetidine...
Author: BenchChem Technical Support Team. Date: March 2026
A Focused Exploration of the M1 Muscarinic Acetylcholine Receptor as a Primary Therapeutic Target
Abstract
The compound [1-(Azetidin-3-yl)piperidin-4-yl]methanol incorporates structural motifs—specifically the azetidine and piperidine rings—that are prevalent in centrally active therapeutic agents.[1][2] This guide puts forth the M1 muscarinic acetylcholine receptor (M1 mAChR) as a primary, high-potential therapeutic target for this molecule. The M1 receptor is critically involved in cognitive processes, and its dysfunction is a key pathological feature in Alzheimer's disease and schizophrenia.[3][4] This document provides a comprehensive, in-depth framework for the preclinical validation of [1-(Azetidin-3-yl)piperidin-4-yl]methanol as an M1-targeting therapeutic. It moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, establishing a self-validating workflow from initial target binding to in vivo efficacy. We will detail the requisite in vitro and in vivo assays, provide step-by-step experimental protocols, and present a clear logic for data interpretation, thereby creating a complete roadmap for assessing the therapeutic viability of this compound.
Part 1: The Scientific Rationale—Targeting the M1 Muscarinic Receptor
The central nervous system (CNS) relies on the cholinergic system for modulating high-order cognitive functions, including memory and learning.[5] The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor (GPCR), is densely expressed in the hippocampus and cerebral cortex, regions indispensable for these cognitive processes.[6][7] A significant body of evidence links deficits in cholinergic neurotransmission and altered M1 receptor signaling to the pathophysiology of Alzheimer's disease and the cognitive impairments seen in psychotic disorders.[8][9]
This makes the M1 receptor a compelling target for therapeutic intervention. The development of selective M1 receptor agonists, particularly orthosteric agonists or positive allosteric modulators (PAMs), represents a promising strategy to rescue cognitive deficits.[3][10] Orthosteric agonists directly activate the receptor at the acetylcholine binding site, while PAMs bind to a distinct, allosteric site to enhance the receptor's response to acetylcholine.[11][12]
The structure of [1-(Azetidin-3-yl)piperidin-4-yl]methanol, containing a hydrogen-bond-accepting piperidine nitrogen and a strained azetidine ring, is characteristic of scaffolds designed to interact with aminergic GPCRs.[1][2] Our central hypothesis is that this compound acts as a selective M1 receptor agonist or PAM. The following sections outline a rigorous, multi-stage validation workflow to test this hypothesis.
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 receptor initiates a well-defined signaling cascade. The diagram below illustrates this Gq-coupled pathway, which is central to the receptor's function in neuronal excitability and synaptic plasticity.
Part 2: Preclinical Validation Workflow: From Target to Therapy
A phased approach is essential to systematically evaluate the therapeutic potential of [1-(Azetidin-3-yl)piperidin-4-yl]methanol. This workflow is designed to first confirm target engagement and functional activity in vitro, then assess its physiological impact on the target neurotransmitter system in vivo, and finally, test for efficacy in a relevant behavioral model.
Caption: A multi-phase preclinical validation workflow.
Phase 1: In Vitro Target Engagement and Functional Activity
Causality: Before committing to expensive and complex animal studies, it is imperative to confirm two fundamental properties: 1) Does the compound physically interact with the M1 receptor? and 2) Does this interaction produce a functional response (i.e., receptor activation)? Radioligand binding assays directly measure physical interaction and affinity, while the GTPγS assay measures the first step of G-protein activation, providing a clear readout of functional agonism.[13][14]
Objective: To determine the binding affinity (Kᵢ) of [1-(Azetidin-3-yl)piperidin-4-yl]methanol for the human M1 mAChR.
Methodology: This is a competitive assay where the test compound competes with a known high-affinity radioligand (e.g., [³H]-N-methylscopolamine, [³H]-pirenzepine) for binding to membranes prepared from cells expressing the M1 receptor.[14][15]
Protocol:
Membrane Preparation: Culture HEK293 cells stably expressing the human M1 mAChR. Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet membranes and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.
A fixed concentration of radioligand (e.g., 0.5-1.0 nM [³H]-NMS), typically at or below its Kᴅ value.[15]
A range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
For non-specific binding (NSB) control wells, add a high concentration of a known M1 antagonist (e.g., 10 µM atropine).
For total binding control wells, add vehicle instead of the test compound.
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
Washing: Wash the filters rapidly with ice-cold assay buffer to remove residual unbound radioligand.
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration and Kᴅ is the dissociation constant of the radioligand.[16]
Experiment 2: [³⁵S]GTPγS Binding Assay
Objective: To determine if the compound acts as an agonist at the M1 receptor by measuring its ability to stimulate G-protein activation.
Methodology: This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[13][17]
Protocol:
Reagents: Prepare an assay buffer containing MgCl₂, NaCl, and GDP (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4). The presence of GDP is critical as its dissociation is the rate-limiting step that agonists accelerate.
A range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
A known full M1 agonist (e.g., carbachol) as a positive control.
GDP (typically 10-30 µM).
Initiation: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
Quantification: Dry the filters and measure the bound [³⁵S]GTPγS using a microplate scintillation counter.
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (in counts per minute or as a percentage of the response to a maximal concentration of a full agonist) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Parameter
Binding Assay
Functional Assay
Interpretation
Kᵢ (nM)
< 1000
-
Indicates binding affinity. Lower Kᵢ means higher affinity.
EC₅₀ (nM)
-
< 1000
Measures functional potency. Lower EC₅₀ means higher potency.
Eₘₐₓ (%)
-
> 70%
Measures functional efficacy relative to a full agonist.
Table 1: Hypothetical In Vitro Data and Interpretation.
Part 3: In Vivo Pharmacodynamics and Efficacy
Causality: Positive in vitro results are necessary but not sufficient. The compound must be able to cross the blood-brain barrier, engage the M1 receptor in the CNS, and produce a measurable neurochemical effect. In vivo microdialysis provides direct evidence of target engagement by measuring changes in the release of the endogenous neurotransmitter, acetylcholine.[18] Subsequently, demonstrating that this neurochemical effect translates into a functional improvement in a relevant behavioral model of cognitive impairment is the ultimate proof-of-concept for therapeutic potential.[19]
Experiment 3: In Vivo Microdialysis
Objective: To measure the effect of systemic administration of the compound on extracellular acetylcholine levels in the hippocampus or prefrontal cortex of freely moving rats.
Methodology: Microdialysis allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake animals.[20][21]
Protocol:
Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the desired brain region (e.g., ventral hippocampus). Allow animals to recover for several days.
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane) into the guide cannula.
Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing a cholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation.[22][23] Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 90-120 minutes to establish a stable baseline.
Compound Administration: Administer the test compound systemically (e.g., via intraperitoneal injection or oral gavage).
Post-Dose Sampling: Continue to collect dialysate samples for at least 2-3 hours post-administration.
Analysis: Analyze the acetylcholine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[23]
Data Analysis: Express acetylcholine levels as a percentage change from the average baseline concentration. Compare the time course and magnitude of acetylcholine release between compound-treated and vehicle-treated groups using statistical analysis (e.g., two-way ANOVA).
Experiment 4: Rodent Behavioral Models of Cognition (Morris Water Maze)
Objective: To assess whether the compound can reverse cognitive deficits in a rodent model of amnesia.
Methodology: The Morris Water Maze (MWM) is a standard test for spatial learning and memory, which is highly dependent on hippocampal function.[24][25] Cognitive deficits can be induced pharmacologically with the muscarinic antagonist scopolamine.
Protocol:
Apparatus: A large circular pool filled with opaque water, with a small escape platform hidden just below the surface. Visual cues are placed around the room.
Acquisition Phase (Training): For 4-5 consecutive days, train the animals (rats or mice) to find the hidden platform. Conduct 4 trials per day, placing the animal in the pool from different start locations. Record the time it takes to find the platform (escape latency).[25]
Test Phase (Scopolamine Challenge): On the test day, divide animals into groups: (1) Vehicle + Vehicle, (2) Vehicle + Scopolamine, (3) Test Compound + Scopolamine.
Dosing: Administer the test compound (e.g., 30-60 minutes before the trial) followed by scopolamine (e.g., 20-30 minutes before the trial).
Probe Trial: Remove the platform from the pool and allow the animal to swim for 60 seconds. Use a video tracking system to record the time spent in the target quadrant (where the platform used to be).
Data Analysis: Compare the escape latencies during training to ensure all groups learned the task. For the probe trial, compare the time spent in the target quadrant between the different treatment groups using one-way ANOVA. A significant increase in time spent in the target quadrant for the compound-treated group compared to the scopolamine-only group indicates reversal of the cognitive deficit.
Caption: Logical flow for in vivo validation.
Part 4: Data Synthesis and Future Directions
The successful completion of this workflow will generate a robust preclinical data package. Positive results—demonstrating high-affinity binding (low nM Kᵢ), potent functional agonism (low nM EC₅₀), a significant and sustained increase in cortical acetylcholine release, and the reversal of cognitive deficits in a behavioral model—would provide strong validation for [1-(Azetidin-3-yl)piperidin-4-yl]methanol as a promising M1-targeting therapeutic candidate.
Future Directions:
Selectivity Profiling: Conduct binding and functional assays against other muscarinic receptor subtypes (M2-M5) to determine selectivity and predict potential side effects.
Pharmacokinetic Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish a viable dosing regimen.
Transgenic Disease Models: Test for efficacy in more pathologically relevant models, such as transgenic mouse models of Alzheimer's disease (e.g., APPswe/PSEN1ΔE9).[26]
Safety Pharmacology: Assess potential off-target effects on cardiovascular, respiratory, and central nervous system function.
By adhering to this scientifically rigorous and logically structured guide, researchers can efficiently and effectively evaluate the therapeutic potential of [1-(Azetidin-3-yl)piperidin-4-yl]methanol, paving the way for its potential development as a novel treatment for cognitive disorders.
References
Felder, C. C., Bymaster, F. P., & Shannon, H. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions, 50(2), 835-846. [Link]
Fadel, J. (2011). Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies. Behavioural Brain Research, 221(2), 527-536. [Link]
Aida, K., Wang, D., & Shiwaku, H. (2021). In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland. International Journal of Molecular Sciences, 22(8), 4239. [Link]
Charles River Laboratories. (n.d.). Cognition Models in Rats and Mice. Retrieved from CRL website. [Link]
Williams, J. A., Comisarow, J., & Rebec, G. V. (1994). State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis. Journal of Neuroscience, 14(9), 5236-5243. [Link]
Wessler, I., Reinheimer, T., & Kilbinger, H. (2001). In vivo release of non-neuronal acetylcholine from the human skin as measured by dermal microdialysis: effect of botulinum toxin. British Journal of Pharmacology, 134(7), 1431-1433. [Link]
Abd-Elrahman, K. A., & Ferguson, S. S. G. (2022). A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice. British Journal of Pharmacology, 179(8), 1769-1783. [Link]
Kroeze, Y., van der Zee, S., & van den Brink, W. (2018). F144. MUSCARINIC M1 RECEPTOR SIGNALLING UNDERLYING COGNITION IN PSYCHOTIC DISORDERS. Schizophrenia Bulletin, 44(suppl_1), S295. [Link]
Bock, A., Bermudez, M., & Krebs, F. (2021). The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors. ACS Omega, 6(47), 31693-31703. [Link]
Lindsley, C. W., Weaver, C. D., & Conn, P. J. (2012). Targeting Selective Activation of M1 for the Treatment of Alzheimer's Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169. ACS Chemical Neuroscience, 3(7), 544-550. [Link]
Chaumont-Dubel, S., & Pin, J. P. (2023). Assay of GTPγS Binding in Autoradiography. Springer Nature Experiments. [Link]
Felder, C. C., & Bymaster, F. P. (2001). Elucidating the role of muscarinic receptors in psychosis. Life Sciences, 68(22-23), 2573-2580. [Link]
ResearchGate. (n.d.). Structures of M1 muscarinic receptor orthosteric and allosteric agonists. Retrieved from ResearchGate. [Link]
Daalman, K., & de Haan, L. (2020). Muscarinic mechanisms in psychosis: A multimodal imaging study. European Psychiatry, 63(S1), S10-S11. [Link]
Bymaster, F. P. (2021, August 9). Symposium 2 - Part 1 - The Importance of the Muscarinic M1 Receptor in CNS Function [Video]. YouTube. [Link]
van der Zee, S., Daalman, K., & de Haan, L. (2018). Relationship between muscarinic M1 receptor binding and cognition in medication-free subjects with psychosis. Schizophrenia Research, 197, 240-246. [Link]
Lazareno, S., & Birdsall, N. J. (2009). Differential regulation of muscarinic M1 receptors by orthosteric and allosteric ligands. BMC Pharmacology, 9, 12. [Link]
Aida, K., Wang, D., & Shiwaku, H. (2021). In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland. PubMed. [Link]
National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]
PDSP. (n.d.). Functional Assays Protocols. Retrieved from PDSP website. [Link]
Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Retrieved from CRL website. [Link]
Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Retrieved from Creative Biolabs website. [Link]
Abd-Elrahman, K. A., & Ferguson, S. S. G. (2024). A M1 muscarinic acetylcholine receptor-specific positive allosteric modulator VU0486846 reduces neurogliosis in female Alzheimer's mice. Biomedicine & Pharmacotherapy, 173, 116388. [Link]
Rahman, A., & Kumar, V. (2024). Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms. International Journal of Molecular Sciences, 25(13), 7249. [Link]
Lazareno, S., & Birdsall, N. J. (2009). Differential regulation of muscarinic M1 receptors by orthosteric and allosteric ligands. PubMed. [Link]
ResearchGate. (n.d.). The most commonly used memory behavioral tests in rodents. Retrieved from ResearchGate. [Link]
Wang, R., & Li, Y. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Experimental and Therapeutic Medicine, 23(5), 349. [Link]
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]
Birdsall, N. J. M. (2012). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. [Link]
Gatley, S. J., & Volkow, N. D. (2000). Concepts for design and analysis of receptor radiopharmaceuticals. eScholarship. [Link]
Gholami, M., & Davood, A. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research, 11(2), 527-534. [Link]
Norman, M. H., & To, C. (2020). Novel Piperidinyl-Azetidines as Potent and Selective CCR4 Antagonists Elicit Antitumor Response as a Single Agent and in Combination with Checkpoint Inhibitors. Journal of Medicinal Chemistry, 63(15), 8584-8607. [Link]
Singh, S., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
Bakulina, O., & Dar'in, D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1368. [Link]
Krasavin, M., & Karapetian, R. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1017. [Link]
Wikipedia. (n.d.). Muscarinic agonist. Retrieved from Wikipedia. [Link]
Conn, P. J., & Lindsley, C. W. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Neuropsychopharmacology, 37(1), 207-221. [Link]
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Sandeep, S., & Le, P. H. (2023). Muscarinic Agonists. In StatPearls. StatPearls Publishing. [Link]
Melancon, B. J., & Lindsley, C. W. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular Pharmacology, 78(4), 648-657. [Link]
Brust, P., & Deuther-Conrad, W. (2013). Preparation of a First 18F-Labeled Agonist for M1 Muscarinic Acetylcholine Receptors. Molecules, 18(1), 934-956. [Link]
The Strategic Application and Commercial Sourcing of[1-(Azetidin-3-yl)piperidin-4-yl]methanol in Advanced Therapeutics
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary Modern drug discovery has undergone a paradigm shift, m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
Modern drug discovery has undergone a paradigm shift, moving away from "flat," sp2-hybridized aromatic scaffolds toward 3D-rich, sp3-hybridized architectures. This transition is driven by the need to improve pharmacokinetic properties, increase aqueous solubility, and reduce off-target promiscuity. [1-(Azetidin-3-yl)piperidin-4-yl]methanol has emerged as a highly prized bifunctional building block in this space.
Characterized by a perfect Fraction of sp3 carbons (
Fsp3=1.0
), this diamine-alcohol provides orthogonal reactive vectors (a secondary amine and a primary alcohol) separated by a rigid, metabolically stable piperidine-azetidine framework. This whitepaper details its physicochemical rationale, commercial availability, and field-proven protocols for its integration into complex modalities, such as Proteolysis Targeting Chimeras (PROTACs)[1].
Structural Causality & Physicochemical Profiling
The architectural design of[1-(Azetidin-3-yl)piperidin-4-yl]methanol is not coincidental; it is optimized for modern linkerology and scaffold hopping.
The Azetidine Ring: Unlike flexible aliphatic chains, the 4-membered azetidine ring restricts conformational entropy. The secondary nitrogen serves as a highly nucleophilic, unhindered vector for coupling to target-binding ligands.
The Piperidine Core: Acts as a spatial director, projecting the hydroxymethyl group away from the azetidine attachment point, minimizing steric clashes during dual-functionalization.
The Hydroxymethyl Group: The primary alcohol provides a versatile handle. It can be utilized directly as a hydrogen-bond donor in a binding pocket, or synthetically activated (e.g., via mesylation or oxidation) for further elaboration.
Quantitative Data: Physicochemical Profile
To understand why this molecule improves drug-like properties, we must analyze its quantitative metrics[2].
Property
Value
Causality / Significance in Drug Design
Molecular Weight
170.25 g/mol
Low MW allows for incorporation into massive PROTAC molecules without severely violating Lipinski's limits.
LogP
-0.51
Highly hydrophilic. Offsets the lipophilicity of massive target binders, preventing aggregation.
Fsp3
(sp3 Fraction)
1.0 (9/9 carbons)
Maximum 3D character. Correlates strongly with clinical success and reduced toxicity.
H-Bond Donors
2 (NH, OH)
Facilitates strong interactions with solvent networks, driving aqueous solubility.
Commercial Availability & Sourcing Strategy
When sourcing this building block, process scientists must choose between the Free Base (CAS 1525525-06-7) and the Dihydrochloride Salt (CAS 2098144-23-9).
Causality in Sourcing:
The free base is highly polar and prone to absorbing atmospheric moisture (hygroscopic) and oxidizing over time. For long-term library storage and precise stoichiometric weighing, the dihydrochloride salt is vastly superior. It exists as a stable, free-flowing powder. However, the free base is advantageous if the immediate synthetic step is sensitive to exogenous salts or requires strictly anhydrous, base-free conditions.
Because the molecule contains both a secondary amine (azetidine) and a primary alcohol, achieving chemoselectivity without the use of protecting groups is a hallmark of an efficient synthetic route. The secondary amine is kinetically more nucleophilic than the primary alcohol. By strictly controlling the temperature, we can achieve exclusive N-acylation.
Protocol: Chemoselective N-Acylation of the Dihydrochloride Salt
This protocol is designed as a self-validating system , ensuring that intermediate states are verifiable before proceeding.
Step 1: Reagent Preparation & Free-Basing
Suspend 1.0 mmol of[1-(Azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride in 10 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
Add 3.0 equivalents (3.0 mmol) of N,N-diisopropylethylamine (DIPEA).
Causality: 2.0 eq of DIPEA are consumed to neutralize the two HCl molecules, liberating the nucleophilic free amine. The remaining 1.0 eq acts as an acid scavenger for the subsequent acylation step.
Validation Check: The cloudy suspension will clarify into a homogeneous solution, visually validating the release of the soluble free base.
Step 2: Kinetic Control & Electrophile Addition
4. Cool the reaction vessel to exactly 0 °C using an ice-water bath.
Causality: At room temperature, the primary alcohol exhibits competitive nucleophilicity. At 0 °C, the activation energy barrier for O-acylation is not met, ensuring >95% chemoselectivity for the azetidine nitrogen.
Add 1.05 equivalents of the desired acyl chloride (or activated ester) dropwise over 10 minutes.
Step 3: Reaction Monitoring & Workup
6. Stir for 1 hour at 0 °C.
7. Validation Check: Analyze a 10
μ
L aliquot via LC-MS. The presence of the
[M+H]+
peak for the N-acylated product, and the explicit absence of the
[M+Ac+H]+
(di-acylated) mass, validates the success of the kinetic temperature control.
8. Quench the reaction with 10 mL of saturated aqueous
NaHCO3
. Extract the aqueous layer with DCM (
3×10
mL). Dry the combined organic layers over anhydrous
Na2SO4
and concentrate under reduced pressure.
Fig 1. Experimental workflow for chemoselective N-acylation of the dihydrochloride salt.
Application in Targeted Protein Degradation (PROTACs)
The most prominent contemporary application of this scaffold is in the synthesis of bifunctional degraders. For example, recent patent literature demonstrates the use of such highly polar, rigid linkers in the design of Interleukin-1 receptor-associated kinase 4 (IRAK4) degraders[1].
In these architectures, the azetidine nitrogen is typically coupled to the IRAK4 kinase inhibitor moiety, while the primary alcohol is utilized (via etherification or carbamate formation) to attach an E3 ligase ligand (such as a Cereblon or VHL binder). The high
Fsp3
of this linker prevents the PROTAC from folding in on itself (hydrophobic collapse), ensuring the two binding domains remain solvent-exposed to facilitate the formation of the critical ternary complex (Target Protein : PROTAC : E3 Ligase)[1].
Fig 2. Logical relationship of PROTAC-mediated target degradation utilizing the bifunctional linker.
References
[1] Title: WO2023237049A1 - Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use
Source: Google Patents (Vertex Pharmaceuticals)
URL:
Synthesis of [1-(Azetidin-3-yl)piperidin-4-yl]methanol from piperidin-4-ylmethanol
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: High-Yield Bicyclic Diamine Scaffold Generation via Reductive Amination Executive Summary & Strategic Rationale The target molecule,[1-...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: High-Yield Bicyclic Diamine Scaffold Generation via Reductive Amination
Executive Summary & Strategic Rationale
The target molecule,[1-(Azetidin-3-yl)piperidin-4-yl]methanol, represents a highly valuable, sp³-rich bicyclic diamine scaffold frequently utilized in modern drug discovery to improve pharmacokinetic properties and metabolic stability.
Synthesizing this unmasked diamine requires a highly selective, two-step convergent approach. The optimal synthetic strategy avoids direct alkylation—which often leads to over-alkylation and elimination side-reactions with strained four-membered rings—in favor of a reductive amination followed by acid-catalyzed deprotection .
Causality in Experimental Design
Why Sodium Triacetoxyborohydride (STAB)? STAB is chosen over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) because it is exceptionally mild and exhibits high selectivity for iminium ions over unreacted aldehydes or ketones[1]. Furthermore, STAB eliminates the risk of toxic hydrogen cyanide gas generation during aqueous workup, making it the industry standard for secondary amine synthesis[1].
Why 1,2-Dichloroethane (DCE) and Acetic Acid (AcOH)? DCE provides optimal solubility for STAB and facilitates faster reaction kinetics compared to THF[1]. The addition of stoichiometric AcOH acts as a crucial catalyst, accelerating the formation of the intermediate iminium ion between piperidin-4-ylmethanol and the sterically hindered 1-Boc-azetidin-3-one[1].
Why Trifluoroacetic Acid (TFA) for Deprotection? The tert-butoxycarbonyl (Boc) group provides robust protection during the reductive amination. TFA in dichloromethane (DCM) cleanly and rapidly cleaves the Boc group via the generation of a tert-butyl cation and CO₂, leaving no complex organic byproducts[2].
Pathway Visualization
Fig 1: Two-step synthesis workflow: Reductive amination followed by N-Boc deprotection.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the critical stoichiometric and physical parameters for both synthetic steps are summarized below.
Parameter
Step 1: Reductive Amination
Step 2: Boc Deprotection
Primary Reagent
NaBH(OAc)₃ (1.5 equiv)
Trifluoroacetic Acid (20-30% v/v)
Catalyst/Additive
Glacial Acetic Acid (1.0 equiv)
None
Solvent System
1,2-Dichloroethane (0.2 M)
Dichloromethane (0.1 M)
Temperature Profile
Ambient (20–25 °C)
0 °C initially, warming to Ambient
Reaction Time
12–16 hours
2–4 hours
In-Process Control (IPC)
LC-MS (monitor amine consumption)
LC-MS (monitor Boc-mass disappearance)
Expected Yield
80–90% (Purified Intermediate)
>95% (as TFA salt) / 80% (Free base)
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(1-Boc-azetidin-3-yl)piperidin-4-yl]methanol
This protocol utilizes a self-validating pre-mix strategy to ensure complete iminium formation prior to reduction.
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).
Dissolution: Dissolve piperidin-4-ylmethanol (1.0 equiv, e.g., 10 mmol, 1.15 g) and 1-Boc-azetidin-3-one (1.05 equiv, 10.5 mmol, 1.80 g) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration (approx. 50 mL)[1].
Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol, 0.57 mL) dropwise to the stirring solution.
Iminium Formation: Stir the mixture at room temperature for 30–60 minutes. Self-Validation: The solution may turn slightly yellow, indicating iminium ion formation.
Reduction: Cool the reaction flask in a water bath (to absorb mild exotherm). Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol, 3.18 g) portion-wise over 10 minutes[1].
Reaction: Remove the water bath and allow the suspension to stir vigorously at room temperature for 12–16 hours.
Workup & Isolation:
Quench the reaction carefully by adding saturated aqueous NaHCO₃ (50 mL) and stir until gas evolution ceases.
Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5 to 90:10) to afford the pure Boc-protected intermediate.
This step requires careful handling during workup, as the unmasked diamine is highly polar and water-soluble.
Dissolution: Dissolve the purified 1-(1-Boc-azetidin-3-yl)piperidin-4-yl]methanol (1.0 equiv, e.g., 5 mmol, 1.35 g) in anhydrous DCM (40 mL) to achieve a concentration of roughly 0.1 M[2].
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (10 mL, ~20% v/v relative to DCM) dropwise[3]. Self-Validation: You will observe mild effervescence as CO₂ gas is liberated during the decarboxylation of the carbamic acid intermediate[2].
Reaction: Remove the ice bath and stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS until the starting material is entirely consumed[3].
Workup (TFA Salt Isolation): Concentrate the reaction mixture under reduced pressure. Co-evaporate the resulting residue with toluene (3 × 20 mL) to remove residual TFA, yielding the product as a crude di-TFA salt.
Free-Basing (Critical Step):
Option A (Resin): Dissolve the TFA salt in a minimum amount of MeOH and load onto a pre-conditioned Strong Cation Exchange (SCX-2) cartridge. Wash with MeOH to remove impurities, then elute the free amine using 2M Ammonia in MeOH. Concentrate the eluent to yield the pure free base.
Option B (Liquid Extraction): If SCX is unavailable, basify the aqueous solution of the salt to pH > 12 using 2N NaOH. Extract repeatedly (5-7 times) with a highly polar organic mixture (CHCl₃ : Isopropanol, 4:1). Dry over Na₂SO₄ and concentrate.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Application Note: Protocol for the Regioselective N-Alkylation of 3-Azetidinyl-Piperidines
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental workflows, and optimization of N-alkylation strategies. The S...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Content Focus: Mechanistic causality, self-validating experimental workflows, and optimization of N-alkylation strategies.
The Strategic Value of 3-Azetidinyl-Piperidines
Linked saturated heterocycles, particularly 3-azetidinyl-piperidines, are highly prized scaffolds in modern medicinal chemistry. They serve as critical structural motifs in the development of Toll-like receptor 7 and 8 (TLR7/8) agonists[1] and potent Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors[2]. The incorporation of an azetidinyl-piperidine scaffold allows chemists to precisely tune the topological polar surface area (TPSA) and vector geometry of the active pharmaceutical ingredient (API).
However, a major pharmacokinetic hurdle in developing these molecules is the high basicity of the tertiary amines formed post-alkylation, which can severely compromise membrane permeability. To counter this, structural modifications—such as the introduction of a difluoroazetidine moiety—are often employed to lower the pKa of the system and restore cellular permeability[2].
Mechanistic Insights & Strategy
Because both the azetidine and piperidine rings contain secondary amines, direct alkylation of the unprotected bicyclic system yields complex mixtures of regioisomers. Achieving high regioselectivity requires exploiting steric, electronic, and orthogonal protection strategies.
Orthogonal Protection: The foundational strategy requires pre-masking one nitrogen. Typically, the more strained azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group[3]. This directs all subsequent electrophilic attacks exclusively to the piperidine nitrogen.
Reductive Amination vs. SN2:
Reductive Amination: The preferred method for installing complex, sterically demanding alkyl groups. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) over sodium cyanoborohydride (NaCNBH₃). Causality: NaBH(OAc)₃ is a milder hydride donor that selectively reduces the transient iminium ion without reducing the starting aldehyde or ketone. This eliminates alcohol byproducts and improves the overall yield.
Direct SN2 Alkylation: Ideal for primary alkyl halides. The reaction is driven by a mild, insoluble base (K₂CO₃) in a polar aprotic solvent (MeCN). Causality: K₂CO₃ acts as an acid sponge to neutralize the HX byproduct without providing enough soluble hydroxide/alkoxide character to trigger E2 elimination of the alkyl halide.
Workflows and Mechanistic Pathways
Synthesis workflow for regioselective N-alkylation of azetidinyl-piperidines.
Mechanistic pathways for N-alkylation highlighting reductive amination and SN2.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to guarantee that each mechanistic step has occurred prior to proceeding.
Protocol A: Reductive Amination (Preferred for Aldehydes/Ketones)
Preparation: Dissolve 1-(tert-butoxycarbonyl)-3-(piperidin-4-yl)azetidine (1.0 eq, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Iminium Formation: Add the target aldehyde or ketone (1.1 eq) followed by glacial acetic acid (1.0 eq). Stir the reaction mixture at room temperature (20 °C) under nitrogen for 30 minutes.
Self-Validation Check (IPC 1): Before adding the reducing agent, withdraw a 10 µL aliquot for LC-MS. The complete conversion of the starting amine mass to the iminium/enamine intermediate mass[M+H-H₂O]⁺ validates that the system is primed for reduction.
Reduction: Portion-wise add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 10 minutes to control minor exothermic activity.
Completion: Stir at room temperature for 12–16 hours.
Self-Validation Check (IPC 2): A secondary LC-MS check must show >95% consumption of the iminium intermediate and the appearance of the desired tertiary amine mass.
Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with dichloromethane (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Direct SN2 Alkylation (Preferred for Primary Alkyl Halides)
Preparation: Dissolve the Boc-protected azetidinyl-piperidine (1.0 eq, 5.0 mmol) in anhydrous acetonitrile (MeCN) (0.2 M).
Base Addition: Add finely powdered, oven-dried K₂CO₃ (2.5 eq).
Electrophile Addition: Dropwise add the primary alkyl halide (1.05 eq). Causality: Strictly limiting the electrophile to a slight excess prevents the newly formed tertiary amine from undergoing a subsequent SN2 attack to form a quaternary ammonium salt.
Heating: Heat the suspension to 60 °C for 8–12 hours under a nitrogen atmosphere.
Self-Validation Check (IPC 1): Reaction progress is validated physically by the precipitation of potassium halide salts (KCl/KBr) at the bottom of the flask. Analytically, TLC (10% MeOH in DCM) should reveal the disappearance of the ninhydrin-active secondary amine spot.
Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, wash the pad with ethyl acetate, and concentrate the filtrate. Purify via flash chromatography (Silica gel, gradient of 0-10% MeOH in DCM).
Quantitative Data & Condition Optimization
The table below summarizes the optimization of N-alkylation conditions for the piperidine nitrogen, highlighting the causality between reagent selection and over-alkylation risk.
Method
Reagents
Solvent
Temp (°C)
Yield (%)
Over-alkylation Risk
Reductive Amination
NaBH(OAc)₃, AcOH
DCE
20
85 - 95
Low (Sterically controlled)
Reductive Amination
NaCNBH₃, ZnCl₂
MeOH
65
70 - 80
Low (Toxicity concerns limit use)
SN2 Alkylation
R-X, K₂CO₃
MeCN
60
75 - 85
Moderate (Requires strict stoichiometry)
SN2 Alkylation
R-X, DIPEA
DMF
80
60 - 70
High (Soluble base drives quaternization)
Troubleshooting & Best Practices
Issue: Formation of quaternary ammonium salts during SN2 alkylation.
Causality: Excess electrophile and elevated temperatures provide the thermodynamic energy required for the tertiary amine product to react further. Soluble bases (like DIPEA) in polar aprotic solvents (like DMF) exacerbate this by keeping all reactive species in solution.
Solution: Strictly limit the alkyl halide to 1.05 equivalents, utilize an insoluble base (K₂CO₃), and do not exceed 60 °C.
Issue: Poor yields in reductive amination with ketones.
Causality: Ketones are less electrophilic than aldehydes; iminium formation is slow and thermodynamically unfavorable.
Solution: Add a Lewis acid (e.g., Ti(OiPr)₄) to drive iminium formation before adding the hydride donor, or switch to a more aggressive reductant under strictly anhydrous conditions.
References
Evans, J. T., et al. (2019). "Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series." ACS Omega (via PubMed Central).
Bryan, M. C., et al. (2020). "Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity." ACS Medicinal Chemistry Letters (via PubMed Central).
Iškauskienė, M., et al. (2019). "Synthesis and investigation of novel functionalized pyrazole or indole ring containing heterocyclic compounds." KTU ePubl.
Application Note: [1-(Azetidin-3-yl)piperidin-4-yl]methanol as a Versatile Scaffold for Parallel Synthesis in Drug Discovery
Introduction: The Strategic Value of Saturated Heterocycles In modern medicinal chemistry, there is a significant emphasis on developing drug candidates with three-dimensional (3D) character to improve selectivity, metab...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Saturated Heterocycles
In modern medicinal chemistry, there is a significant emphasis on developing drug candidates with three-dimensional (3D) character to improve selectivity, metabolic stability, and overall physicochemical properties.[1] Saturated heterocyclic scaffolds, such as azetidines and piperidines, have become cornerstone building blocks in this endeavor. The azetidine ring, a four-membered nitrogen-containing heterocycle, is prized for its ability to confer conformational rigidity and act as a non-classical bioisostere, often enhancing solubility and metabolic stability.[1][2] The piperidine ring, a stable six-membered heterocycle, is a ubiquitous motif in centrally active agents and provides well-defined exit vectors for chemical modification.[3]
[1-(Azetidin-3-yl)piperidin-4-yl]methanol combines these two valuable scaffolds into a single, bifunctional building block. It presents two distinct and chemically orthogonal points for diversification:
The secondary amine of the azetidine ring: Ideal for reactions such as acylation, sulfonylation, and reductive amination.
The primary hydroxyl group: Available for esterification, etherification, or other coupling reactions.
This dual functionality makes it an exceptionally powerful tool for parallel synthesis, enabling the rapid generation of large, structurally diverse chemical libraries for hit identification and lead optimization campaigns. This application note provides detailed protocols for leveraging this scaffold in common parallel synthesis workflows.
Parallel Synthesis Workflow: A Conceptual Overview
The core advantage of using [1-(Azetidin-3-yl)piperidin-4-yl]methanol is the ability to systematically explore chemical space around a privileged core. A typical workflow involves arraying the core scaffold into a multi-well plate and then introducing a diverse set of reactants to one of its functional handles.
Caption: Parallel synthesis workflow using the azetidinyl-piperidinyl scaffold.
Core Protocols for Library Synthesis
The following protocols are designed for a standard 96-well plate format but can be scaled as needed. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Parallel Reductive Amination of the Azetidine Nitrogen
Reductive amination is a robust and versatile method for N-alkylation, proceeding in a two-step, one-pot sequence involving iminium ion formation followed by reduction.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mild nature and high chemoselectivity for the iminium intermediate over the starting aldehyde.
Materials:
[1-(Azetidin-3-yl)piperidin-4-yl]methanol
Library of diverse aldehydes (R-CHO)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic Acid (optional, catalytic)
Saturated aqueous sodium bicarbonate (NaHCO₃)
96-well reaction block with sealing mat
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of [1-(Azetidin-3-yl)piperidin-4-yl]methanol in DCM (e.g., 0.2 M).
Prepare stock solutions of each aldehyde in DCM (e.g., 0.25 M) in separate vials.
Reaction Setup:
To each well of the 96-well reaction block, add 200 µL of the [1-(Azetidin-3-yl)piperidin-4-yl]methanol stock solution (40 µmol, 1.0 eq).
Using a liquid handler or multichannel pipette, add 200 µL of a unique aldehyde stock solution to each corresponding well (50 µmol, 1.25 eq).
Optional: Add 2 µL of glacial acetic acid to each well to catalyze iminium ion formation.
Reaction Execution:
Allow the mixture to stir at room temperature for 30-60 minutes.
In a separate container, weigh out solid sodium triacetoxyborohydride. Add ~17 mg (80 µmol, 2.0 eq) of solid NaBH(OAc)₃ to each well. Note: This is an exothermic reaction and may cause slight bubbling.
Seal the reaction block and allow it to shake at room temperature for 12-18 hours.
Reaction Monitoring & Workup:
Monitor the reaction progress by taking a small aliquot from a few test wells and analyzing by LC-MS until the starting material is consumed.
Unseal the block and quench each well by slowly adding 250 µL of saturated aqueous NaHCO₃.
Mix thoroughly and allow the layers to separate. The product will be in the lower organic layer (DCM).
The organic layer can be separated, dried (e.g., using a phase separator plate), and the solvent evaporated to yield the crude product, ready for purification.
Protocol 2: Parallel Amide Coupling (Acylation) of the Azetidine Nitrogen
Amide bond formation is a cornerstone of medicinal chemistry. This protocol uses a standard coupling agent like HATU to react the azetidine amine with a library of carboxylic acids.[5]
Prepare a stock solution of [1-(Azetidin-3-yl)piperidin-4-yl]methanol in DMF (e.g., 0.2 M).
Prepare stock solutions of each carboxylic acid in DMF (e.g., 0.22 M).
Prepare a stock solution of HATU in DMF (e.g., 0.22 M).
Prepare a stock solution of DIPEA in DMF (e.g., 0.6 M).
Reaction Setup:
In the 96-well reaction block, add 200 µL of a unique carboxylic acid stock solution to each well (44 µmol, 1.1 eq).
Add 200 µL of the HATU stock solution to each well (44 µmol, 1.1 eq) and allow to pre-activate for 5 minutes.
Add 200 µL of the [1-(Azetidin-3-yl)piperidin-4-yl]methanol stock solution to each well (40 µmol, 1.0 eq).
Initiate the reaction by adding 200 µL of the DIPEA stock solution to each well (120 µmol, 3.0 eq).
Reaction Execution:
Seal the reaction block and shake at room temperature for 4-12 hours.
Reaction Monitoring & Workup:
Monitor progress via LC-MS.
Upon completion, add 500 µL of water to each well. The crude product can then be extracted (e.g., with ethyl acetate) or directly purified via reverse-phase HPLC.
Purification and Analytical Characterization
For library synthesis, high-throughput purification and analysis are critical. Mass-directed automated preparative HPLC is the industry standard for purifying parallel synthesis libraries.
Application of [1-(Azetidin-3-yl)piperidin-4-yl]methanol in fragment-based drug discovery
Application Note: Harnessing [1-(Azetidin-3-yl)piperidin-4-yl]methanol as a High-Fsp3 Scaffold in Fragment-Based Drug Discovery Overview The paradigm of Fragment-Based Drug Discovery (FBDD) has dramatically shifted from...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Harnessing [1-(Azetidin-3-yl)piperidin-4-yl]methanol as a High-Fsp3 Scaffold in Fragment-Based Drug Discovery
Overview
The paradigm of Fragment-Based Drug Discovery (FBDD) has dramatically shifted from screening flat, sp2-hybridized heteroaromatic rings to exploring three-dimensional, sp3-enriched scaffolds. This transition, famously termed the "Escape from Flatland," correlates higher carbon bond saturation (Fraction sp3, or Fsp3) with improved clinical success, reduced off-target promiscuity, and enhanced solubility[1][2].[1-(Azetidin-3-yl)piperidin-4-yl]methanol represents a premier example of a next-generation 3D fragment. Featuring a rigid piperidine core linked to an azetidine ring and a hydroxymethyl group, this fragment offers an Fsp3 of 1.0, exceptional aqueous solubility, and multiple orthogonal vectors for hit-to-lead elaboration. This application note details the physicochemical rationale, structural elaboration strategies, and biophysical screening workflows for deploying this scaffold in modern drug discovery campaigns[3][4].
Physicochemical Profiling & FBDD Suitability
To be effective in FBDD, a fragment must adhere strictly to the "Rule of 3" (Ro3) to ensure that binding affinity is driven by high-quality, directional interactions rather than non-specific lipophilic packing.[1-(Azetidin-3-yl)piperidin-4-yl]methanol perfectly aligns with these criteria, offering distinct biophysical advantages.
Property
Value
FBDD Advantage (Causality)
Molecular Weight
170.25 Da
Well below the 300 Da limit, allowing for significant mass addition during hit-to-lead optimization without violating drug-like space.
Fraction sp3 (Fsp3)
1.0 (9/9 Carbons)
Maximizes 3D spatial complexity. Reduces off-target promiscuity and CYP450 inhibition[1][4].
H-Bond Donors
2 (N-H, O-H)
Provides distinct, directional interaction points for probing protein hydrogen-bond acceptor networks.
H-Bond Acceptors
3 (N, N, O)
Enables interaction with kinase hinge regions or structured water molecules in deep binding pockets.
Rotatable Bonds
2
Maintains high structural rigidity. Pre-organizes the growth vectors, minimizing the entropic penalty upon target binding.
Strategic Growth Vectors & Elaboration Logic
The true value of[1-(Azetidin-3-yl)piperidin-4-yl]methanol lies in its modularity. The molecule presents two distinct, chemically orthogonal growth vectors separated by a rigid piperidine spacer.
Caption: Structural domains and primary growth vectors of[1-(Azetidin-3-yl)piperidin-4-yl]methanol.
Vector 1 (Azetidine N-H): The secondary amine of the azetidine ring is highly nucleophilic and sterically accessible. It serves as the primary vector for rapid library generation via amide coupling, reductive amination, or SNAr reactions.
Vector 2 (Hydroxymethyl -OH): The primary alcohol provides a secondary vector that can be functionalized via etherification or oxidized to an aldehyde/carboxylic acid for further coupling, allowing the fragment to probe adjacent sub-pockets.
Experimental Protocols for Fragment Elaboration
To ensure high-fidelity library generation, the following protocols are designed as self-validating systems, incorporating specific reagents to control chemoselectivity and internal Quality Control (QC) steps to verify structural integrity.
Objective: To elaborate Vector 1 (Azetidine N-H) with a carboxylic acid building block while preventing unwanted O-acylation at Vector 2.
Causality & Design: The secondary amine is significantly more nucleophilic than the primary alcohol. By using a stoichiometric amount of a mild coupling reagent (HATU) and a non-nucleophilic base (DIPEA) at low temperatures, kinetic control strongly favors N-acylation over O-acylation.
Step-by-Step Methodology:
Preparation: Dissolve the carboxylic acid building block (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M).
Activation: Add HATU (1.05 eq) and DIPEA (3.0 eq). Stir at 0 °C for 15 minutes to form the active ester. Rationale: Pre-activation prevents the fragment's amine from reacting directly with the coupling reagent, which could form unwanted guanidinium byproducts.
Coupling: Add [1-(Azetidin-3-yl)piperidin-4-yl]methanol (1.0 eq) dropwise as a solution in DMF. Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation (QC): Monitor the reaction via LC-MS. The desired N-acyl product should be the dominant peak. If a +Mass peak corresponding to di-acylation (N- and O-acylation) is observed (>5%), quench the reaction with 1M LiOH (aq) and stir for 30 minutes. Rationale: LiOH selectively hydrolyzes the less stable O-acyl ester while leaving the robust N-acyl amide intact, self-correcting the reaction's chemoselectivity.
Workup: Dilute with EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4, concentrate, and purify via reverse-phase HPLC.
Protocol B: Hydroxyl Elaboration via Williamson Ether Synthesis
Objective: To elaborate Vector 2 (-OH) with an alkyl halide.
Causality & Design: Because the azetidine amine will competitively alkylate under basic conditions, it must be transiently protected. A Boc-protecting group is ideal as it is entirely stable to the strongly basic conditions required for etherification.
Step-by-Step Methodology:
N-Protection: React the fragment with Boc₂O (1.1 eq) and Et₃N (1.5 eq) in DCM for 4 hours. Validation: Confirm complete N-protection via Ninhydrin stain on TLC—the disappearance of the amine signal confirms protection.
Deprotonation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous THF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H₂ gas evolution ceases. Rationale: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol to form a highly reactive alkoxide.
Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Heat the reaction to 60 °C for 12 hours.
Deprotection & Validation (QC): Quench with water, extract with EtOAc, and concentrate. Treat the crude residue with 4M HCl in Dioxane for 2 hours to cleave the Boc group. Confirm the final product mass and purity (>95%) via LC-MS and ¹H-NMR.
Biophysical Screening & Validation Workflow
The high solubility of[1-(Azetidin-3-yl)piperidin-4-yl]methanol makes it an ideal candidate for high-concentration biophysical screening cascades[3][5].
Caption: Biophysical screening and structural elaboration workflow for sp3-rich fragments.
Primary Screening (NMR/SPR): Due to its Fsp3 of 1.0, this fragment exhibits excellent relaxation properties in Ligand-Observed NMR (e.g., WaterLOGSY, CPMG). Screen at 1-2 mM concentrations to detect low-affinity (high µM to mM) binding events.
Orthogonal Validation: Confirm hits using Isothermal Titration Calorimetry (ITC) to determine the thermodynamic signature (ΔH, -TΔS) of the binding event. The rigid nature of the piperidine core typically yields a favorable entropic profile compared to flexible linear chains.
Structural Biology: Soak the fragment into apo-protein crystals. The distinct electron density of the 3D azetidine-piperidine system allows for unambiguous pose determination, setting the stage for structure-based elaboration using the protocols outlined above.
References
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. Journal of Medicinal Chemistry (2009).[Link]
Twenty years on: the impact of fragments on drug discovery. Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. Nature Reviews Drug Discovery (2016).[Link]
Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. Cox, B., et al. ACS Medicinal Chemistry Letters (2020).[Link]
Natural Product-like Fragments Unlock Novel Chemotypes for a Kinase Target Exploring Options beyond the Flatland. Journal of Medicinal Chemistry (2023).[Link]
Application Notes and Protocols for the Strategic Derivatization of the Hydroxyl Group in [1-(Azetidin-3-yl)piperidin-4-yl]methanol
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold The [1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold is a cornerstone in modern medicinal chemistry, blending the favorable physicochemical pro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The [1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold is a cornerstone in modern medicinal chemistry, blending the favorable physicochemical properties of the piperidine ring with the novel vector and sp³-rich character of the strained azetidine moiety.[1][2][3] The primary hydroxyl group extending from the piperidine C4 position serves as a critical handle for chemical modification. Derivatization at this site is a key strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. By converting the hydroxyl group into esters, ethers, or carbamates, researchers can fine-tune properties such as lipophilicity, metabolic stability, cell permeability, and receptor-binding interactions.[4] This guide provides a detailed exploration of the synthetic strategies, experimental protocols, and underlying chemical principles for the effective derivatization of this versatile scaffold.
A primary challenge in the chemical modification of [1-(Azetidin-3-yl)piperidin-4-yl]methanol is the presence of multiple nucleophilic centers: the primary alcohol and two secondary amines (one in the azetidine ring and one in the piperidine). Achieving selective derivatization of the hydroxyl group requires careful consideration of reaction conditions and, in many cases, the implementation of a protecting group strategy.[5] The inherent ring strain of the azetidine ring also necessitates the use of mild reaction conditions to prevent unwanted ring-opening side reactions.[6][7]
This document will detail three primary classes of derivatization:
Esterification: To introduce a wide range of acyl groups.
Etherification: To form stable ether linkages.
Carbamate Formation: To generate derivatives with potential for improved metabolic stability and hydrogen bonding capabilities.[8]
For each class, we will discuss the strategic considerations, provide detailed, step-by-step protocols, and outline the necessary analytical techniques for characterization.
Part 1: The Imperative of Chemoselectivity: A Protecting Group Strategy
Given the comparable or often higher nucleophilicity of the secondary amines compared to the primary hydroxyl group, a protecting group strategy is frequently essential to ensure selective O-functionalization.[5][9] The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine and piperidine nitrogens due to its ease of installation and its stability under a wide range of non-acidic reaction conditions used for hydroxyl derivatization.[10][11] It can be readily removed post-derivatization with mild acid, such as trifluoroacetic acid (TFA), without cleaving the newly formed ester, ether, or carbamate linkage.[11]
Protocol 1: Boc Protection of [1-(Azetidin-3-yl)piperidin-4-yl]methanol
This protocol describes the protection of both secondary amine functionalities.
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve [1-(Azetidin-3-yl)piperidin-4-yl]methanol (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
Cool the solution to 0 °C using an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in DCM to the stirred reaction mixture. The use of a slight excess of (Boc)₂O ensures complete protection.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[12]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the di-Boc protected intermediate.
Part 2: Esterification Protocols
Esterification is a versatile method for introducing a vast array of functional groups, enabling fine-tuning of steric and electronic properties.
Protocol 2.1: Acylation using Acyl Chlorides
This is a robust and rapid method for forming esters from primary alcohols. The reaction proceeds via a nucleophilic acyl substitution. A non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Workflow:
Caption: Workflow for esterification via acyl chloride.
Procedure:
Dissolve the di-Boc protected alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.
Cool the mixture to 0 °C.
Slowly add the desired acyl chloride (1.1 eq).
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.[12]
Upon completion, quench with water and wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.[12]
Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to yield the protected ester.
Deprotection (Optional): Dissolve the purified Boc-protected ester in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours. Concentrate under reduced pressure and purify as necessary to obtain the final ester.
Protocol 2.2: Steglich Esterification with Carboxylic Acids
For more sensitive substrates where an acyl chloride may not be available or suitable, Steglich esterification using a carboxylic acid, a coupling agent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as 4-Dimethylaminopyridine (DMAP) is an excellent alternative.[13]
Reaction Conditions Summary (Esterification):
Method
Reagent
Coupling Agent/Base
Solvent
Temp. (°C)
Typical Time (h)
Acyl Chloride
R-COCl
Triethylamine
DCM
0 to RT
2 - 6
Steglich
R-COOH
EDC / DMAP
DCM
0 to RT
4 - 12
Anhydride
(RCO)₂O
Pyridine/DMAP
DCM
RT
2 - 8
Part 3: Etherification Protocols (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[14] This method is particularly effective for introducing small alkyl groups (e.g., methyl, ethyl) or benzylic groups.
Protocol 3: O-Alkylation
The first step involves the deprotonation of the hydroxyl group with a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a common choice for this transformation.[14][15]
Application Notes & Protocols: [1-(Azetidin-3-yl)piperidin-4-yl]methanol as a Scaffold for Next-Generation PROTAC Linkers
Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving pharmacology from an occupancy-driven to an event-drive...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving pharmacology from an occupancy-driven to an event-driven model.[1] These heterobifunctional molecules don't just inhibit a protein of interest (POI); they harness the cell's own ubiquitin-proteasome system (UPS) to catalytically dismantle and remove it entirely.[2][3][4] A PROTAC achieves this by acting as a molecular bridge, simultaneously binding a POI and an E3 ubiquitin ligase.[5][6] This induced proximity results in the formation of a ternary complex, facilitating the ubiquitination of the POI and marking it for destruction by the 26S proteasome.[1][]
The success of a PROTAC is not solely dependent on the affinities of its two "warhead" and "anchor" ligands. The chemical linker connecting them is a critical determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[8] It is far more than a passive spacer; it actively influences the stability and geometry of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[8]
While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used for their synthetic tractability, there is a growing appreciation for the advantages conferred by more rigid and structurally defined linkers.[9][10] Rigid scaffolds can pre-organize the PROTAC into a productive conformation, reducing the entropic penalty of forming the ternary complex and potentially enhancing cooperativity between the POI and E3 ligase.[10][11] It is in this context that we introduce [1-(Azetidin-3-yl)piperidin-4-yl]methanol as a superior scaffold for the rational design of next-generation PROTACs.
The [1-(Azetidin-3-yl)piperidin-4-yl]methanol Scaffold: A Strategic Overview
The [1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold offers a unique combination of structural features designed to address key challenges in PROTAC development. Its inherent properties provide a robust foundation for building highly potent and selective degraders.
Key Structural Advantages:
Constrained Rigidity: The piperidine ring provides a conformationally restricted core, which helps to minimize non-productive binding modes and can lead to more stable ternary complexes.[9][11]
Three-Dimensionality: The spirocyclic azetidine moiety introduces a distinct three-dimensional character. This is crucial for defining precise exit vectors, allowing for optimal spatial orientation of the POI and E3 ligase ligands. The azetidine ring is an increasingly popular scaffold in drug discovery, known for improving properties like solubility and lipophilicity.[12]
Tunable Exit Vectors: The scaffold presents two primary points for linker extension: the azetidine nitrogen and the primary methanol group. This provides synthetic versatility to explore different attachment points and linker lengths, which are known to be critical for degradation potency.[9]
Improved Physicochemical Properties: Saturated heterocyclic motifs like piperidine and azetidine are increasingly used to improve pharmacokinetic properties.[9][13] They can enhance solubility and metabolic stability compared to overly flexible or greasy linkers.[10]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Application Notes: Strategic Implementation of the Scaffold
Rationale for a Rigid Scaffold
The choice of a linker is a critical determinant of PROTAC performance.[11] While flexible linkers allow for broad conformational sampling, this can come at a cost. The high degree of freedom can lead to a significant entropic penalty upon binding and may permit the formation of non-productive ternary complexes that fail to result in efficient ubiquitination.[10]
The [1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold mitigates these issues. Its constrained nature reduces the number of possible non-productive conformations, which can lead to a more favorable energetic profile for the formation of a productive ternary complex.[14] This pre-organization can enhance selectivity and potency.
Optimizing Ternary Complex Geometry
The formation of a stable ternary complex is necessary but not sufficient for degradation.[15] The resulting complex must also adopt a geometry that is suitable for ubiquitination, meaning an accessible lysine residue on the POI must be positioned in close proximity to the E2-conjugating enzyme's active site, which is associated with the E3 ligase.[15]
The defined exit vectors of this scaffold provide a powerful tool for optimizing this geometry. By systematically synthesizing PROTACs with linkers extending from either the azetidine nitrogen or the methanol oxygen, researchers can finely tune the relative orientation of the bound proteins to identify the most productive arrangement for ubiquitin transfer.
Experimental Protocols
The following protocols provide a representative workflow for the synthesis and evaluation of a PROTAC utilizing the [1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold. Here, we illustrate the synthesis of a hypothetical PROTAC targeting a kinase of interest (KOI) for degradation via the Cereblon (CRBN) E3 ligase.
Caption: High-level workflow from synthesis to biological evaluation.
Protocol 4.1: Synthesis of a CRBN-recruiting PROTAC
This protocol outlines a plausible synthetic route. Researchers should adapt conditions based on the specific properties of their POI ligand.
Step 1: Orthogonal Protection of the Scaffold
Rationale: To enable selective modification of the azetidine nitrogen, the primary alcohol must first be protected. A silyl ether is a suitable choice due to its stability and ease of removal under specific conditions.
Dissolve [1-(Azetidin-3-yl)piperidin-4-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM).
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
Allow the reaction to warm to room temperature and stir for 16 hours.
Monitor by TLC/LC-MS. Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography to yield the TBDMS-protected scaffold.
Step 2: Coupling of E3 Ligase Ligand-Linker Moiety
Rationale: A pomalidomide-PEG-acid linker is coupled to the free secondary amine of the azetidine ring using standard amide bond formation chemistry.
Dissolve the pomalidomide-linker conjugate (e.g., 4-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) (1.0 eq) and the TBDMS-protected scaffold (1.1 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir at room temperature for 12 hours.
Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Step 3: Selective Deprotection of the Primary Alcohol
Rationale: The TBDMS group is removed to reveal the primary alcohol, which will serve as the attachment point for the POI ligand.
Dissolve the product from Step 2 in THF.
Add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).
Stir at room temperature for 2 hours.
Monitor by LC-MS. Quench with water, extract with ethyl acetate, and purify by column chromatography to yield the deprotected intermediate.
Step 4: Coupling of the POI Ligand
Rationale: The primary alcohol is first activated (e.g., converted to a mesylate), creating a good leaving group that can be displaced by a nucleophilic handle (e.g., a phenol) on the POI ligand.
Dissolve the intermediate from Step 3 (1.0 eq) in anhydrous DCM and cool to 0 °C.
Add triethylamine (2.0 eq) followed by methanesulfonyl chloride (1.2 eq).
Stir for 1 hour at 0 °C.
In a separate flask, dissolve the POI ligand (containing a phenolic hydroxyl, 1.2 eq) in anhydrous DMF and add K₂CO₃ (3.0 eq).
Add the freshly prepared mesylate solution to the POI ligand mixture.
Heat to 60 °C and stir for 16 hours.
Monitor by LC-MS. After cooling, dilute with water, extract with ethyl acetate, and purify the crude product by preparative RP-HPLC to yield the final PROTAC.
Protocol 4.2: Western Blot Analysis of POI Degradation
Rationale: Western blotting is the gold standard for directly visualizing and quantifying the reduction in POI levels following PROTAC treatment.[16]
Cell Culture and Treatment:
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere and reach 70-80% confluency.[17]
Prepare serial dilutions of the final PROTAC in complete culture medium. A typical range is 0.1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).[17]
Treat cells for a predetermined time (e.g., 18-24 hours). A preliminary time-course experiment is recommended.[14]
Lysate Preparation:
Wash cells with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
Transfer the supernatant (lysate) to a fresh tube and determine the protein concentration using a BCA assay.
SDS-PAGE and Transfer:
Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[16]
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Include a molecular weight marker.
Perform electrophoresis to separate proteins by size.[19]
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
Immunoblotting:
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again three times with TBST.
Detection and Analysis:
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
Quantify band intensities using image analysis software. Normalize the POI band intensity to the corresponding loading control band intensity.
Data Presentation and Interpretation
The primary goal of PROTAC evaluation is to determine its potency and efficacy. This is quantified by two key parameters: DC₅₀ (the concentration that induces 50% degradation of the POI) and Dₘₐₓ (the maximum percentage of degradation achieved).[17]
Table 1: Illustrative Degradation Data for a Hypothetical PROTAC
PROTAC Concentration (nM)
% POI Remaining (Normalized to Vehicle)
0 (Vehicle)
100%
1
85%
10
52%
50
18%
100
8%
500
10%
1000
15%
10000
25%
Note: The data presented is for illustrative purposes only.
Data Analysis:
The data should be plotted on a semi-log scale (% Protein Remaining vs. log[PROTAC]). A non-linear regression (variable slope, four parameters) is used to fit the curve and calculate the DC₅₀. The Dₘₐₓ is calculated as (100% - the bottom plateau of the curve).[17] The increase in protein levels at very high concentrations is known as the "hook effect," which arises from the formation of unproductive binary complexes that disrupt the formation of the productive ternary complex.[21]
Self-Validating Systems and Controls
To ensure the trustworthiness of the results, every experiment must include a set of controls.
Negative Control PROTAC: Synthesize an epimer or regioisomer of the PROTAC that is known to not bind either the POI or the E3 ligase (e.g., a methylated version of the pomalidomide imide nitrogen). This compound should not induce degradation and confirms that the observed effect is specific to the intended mechanism.[22]
Proteasome Inhibitor: Pre-treating cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC should "rescue" the POI from degradation. This confirms that the protein loss is proteasome-dependent.[22]
NEDDylation Inhibitor: Pre-treatment with a NEDD8-activating enzyme inhibitor (e.g., MLN4924) prevents the activation of Cullin-RING ligases, including CRBN. This should also block degradation and confirms the involvement of this E3 ligase class.[22]
References
What are PROTACs? Mechanisms, advantages, and challenges. (2025, December 15). Drug Discovery News.
What Is a PROTAC Linker and Its Role in Modern Drug Discovery. (2025, August 14). AiFChem.
Linkers in PROTACs. Precise PEG LLC.
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
Targeted Protein Degradation with PROTACs and Molecular Glues. (2025, August 18). Blog.
Ternary Complex Formation.
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm.
Characterising PROTAC ternary complex formation using SPR. (2024, August 20). o2h discovery website.
PROTAC Molecules for Targeted Degrad
Characterizing PROTAC ternary complex form
Overview of PROTAC Linkers. ChemPep.
Proteolysis targeting chimera. Wikipedia.
PROTACs: Just the FAQs. (2022, March 23). Promega Connections.
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjug
Application Note: Determination of DC50 and Dmax for a Thalidomide-Based PROTAC. Benchchem.
Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024, September 4). Cytiva.
Ternary Complex Geometry and Lysine Positioning Guide the Generation of PROTAC-Induced Degradable Complexes. (2026, January 23).
A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design. Benchchem.
Roy, M. J., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.
Roy, M. J., et al. (2023).
Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331.
Targeted Protein Degradation using Proteolysis-Targeted Chimeras. Thermo Fisher Scientific - US.
Protein Degradation Assays – PROTAC Screening. Reaction Biology.
DC50 values for 4h, for the AUC of 24h and the Dmax between 23 and 24h.
Western Blot Tips for Detection of Proteins Present in Tissue Lys
Scott, J. S., et al. (2023).
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025, June 11). Journal of the American Chemical Society.
How to Measure the Kinetics of Targeted Protein Degradation. (2025, December 17). Bitesize Bio.
Scale-Up Synthesis of[1-(Azetidin-3-yl)piperidin-4-yl]methanol: Process Chemistry, Exotherm Control, and Deprotection Kinetics
Executive Summary The incorporation of sp³-rich, highly polar motifs like the azetidine-piperidine system is a proven strategy in modern drug discovery to improve metabolic stability and pharmacokinetic profiles. However...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of sp³-rich, highly polar motifs like the azetidine-piperidine system is a proven strategy in modern drug discovery to improve metabolic stability and pharmacokinetic profiles. However, the scale-up synthesis of these building blocks presents unique process engineering challenges, particularly regarding exotherm management and gas evolution. This application note details a robust, self-validating kilogram-scale protocol for the synthesis of[1-(Azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride, transitioning from discovery-scale techniques to a process-friendly manufacturing route.
Mechanistic Rationale & Synthetic Strategy
The synthesis is executed in two primary stages: a chemoselective reductive amination followed by an acid-catalyzed N-Boc deprotection. Every reagent and unit operation has been optimized for safety, scalability, and high-fidelity isolation.
Stage 1: Chemoselective Reductive Amination
The coupling of piperidin-4-ylmethanol with 1-Boc-azetidin-3-one requires a reducing agent that selectively targets the transient iminium intermediate without reducing the highly strained azetidinone.
Causality of Reagent Selection : We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃). As established in the foundational studies by , NaBH(OAc)₃ is exceptionally chemoselective for iminium ions over ketones. This prevents the formation of the undesired 1-Boc-azetidin-3-ol byproduct. Furthermore, it completely bypasses the use of Sodium Cyanoborohydride (NaBH₃CN), eliminating the severe risk of generating lethal hydrogen cyanide gas during acidic or aqueous workups on a manufacturing scale.
Scale-Up Dynamics : The hydride transfer is highly exothermic. To prevent thermal runaway, NaBH(OAc)₃ must be added portion-wise while maintaining the reactor jacket at 0–5 °C.
Stage 2: N-Boc Deprotection and Salt Formation
The intermediate tert-butyl 3-(4-(hydroxymethyl)piperidin-1-yl)azetidine-1-carboxylate must be deprotected to yield the final free amine.
Causality of Acid Selection : Discovery-scale chemistry often relies on Trifluoroacetic acid (TFA) in dichloromethane. For scale-up, TFA is operationally prohibitive: it is highly corrosive, environmentally persistent, and yields trifluoroacetate salts that are notoriously difficult to purge. Instead, we utilize 5–6 N Anhydrous HCl in Isopropanol (IPA). This allows the final product to precipitate directly out of the reaction matrix as a highly pure dihydrochloride salt.
Kinetic Control & Safety : The acid-catalyzed cleavage of the N-Boc group exhibits a second-order kinetic dependence on the acid concentration, as detailed by . The fragmentation generates equimolar amounts of carbon dioxide and highly flammable isobutylene gas. If the reaction is heated too rapidly, the sudden gas evolution will cause severe reactor foaming and volume expansion. Controlled heating (40–50 °C) and adequate reactor headspace are non-negotiable safety parameters.
Process Flow & Pathway Visualization
Figure 1: Process flow diagram for the scale-up synthesis of [1-(Azetidin-3-yl)piperidin-4-yl]methanol.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of tert-Butyl 3-(4-(hydroxymethyl)piperidin-1-yl)azetidine-1-carboxylate
Equipment: 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, internal thermocouple, and nitrogen inlet.
Charge: Purge the reactor with N₂. Charge Tetrahydrofuran (THF, 8.0 L), piperidin-4-ylmethanol (500 g, 4.34 mol), and 1-Boc-azetidin-3-one (780 g, 4.56 mol, 1.05 equiv).
Iminium Formation: Stir the suspension at 20 °C for 2 hours. The mixture will transition to a homogenous pale-yellow solution as the iminium intermediate forms.
Cooling: Circulate coolant to drop the internal temperature (T_int) to 0–5 °C.
Reduction (Critical Exotherm Step): Charge NaBH(OAc)₃ (1.38 kg, 6.51 mol, 1.5 equiv) in 10 equal portions over 2 hours.
Self-Validation: Monitor T_int continuously. Do not add the next portion until T_int returns to ≤ 5 °C.
Maturation: Once addition is complete, warm the reactor to 20 °C and stir for 12 hours.
In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (UV 210 nm). Proceed only when the 1-Boc-azetidin-3-one peak area is <1.0%.
Workup: Cool to 10 °C. Slowly quench with saturated aqueous NaHCO₃ (5.0 L) to neutralize acetic acid byproducts. Caution: CO₂ gas evolution. Extract with 2-Methyltetrahydrofuran (2-MeTHF, 2 × 4.0 L). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a viscous amber oil.
Equipment: 20 L jacketed glass reactor with an overhead stirrer, reflux condenser, and a gas scrubber system (vented to a fume hood).
Solvation: Dissolve the crude Boc-protected intermediate (~1.1 kg) in Isopropanol (IPA, 6.0 L) at 20 °C.
Acid Addition: Slowly add 5–6 N HCl in IPA (3.0 L).
Self-Validation: Observe the bubbler. Immediate gas evolution (isobutylene and CO₂) will commence.
Thermal Cleavage: Gradually heat the reactor jacket to maintain an internal temperature of 45 °C.
Causality: Heating accelerates the second-order fragmentation. If foaming exceeds 70% of the reactor volume, temporarily reduce jacket temperature to 30 °C.
Maturation & IPC: Stir at 45 °C for 6 hours. The reaction is self-validating when gas evolution completely ceases. Confirm via HPLC (Boc-intermediate <0.5%).
Crystallization: Cool the reactor to 0 °C at a rate of 10 °C/hour. A dense white precipitate of the dihydrochloride salt will form. Stir at 0 °C for 2 hours to maximize recovery.
Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with cold IPA (2 × 1.0 L) and Methyl tert-butyl ether (MTBE, 2.0 L) to purge residual organic impurities. Dry under vacuum at 40 °C to constant weight.
Quantitative Data & Scale-Up Metrics
The robustness of the protocol is demonstrated by the consistent preservation of yield and purity profiles across three orders of magnitude. The data below summarizes the process metrics observed during scale-up campaigns.
Scale (Input Amine)
Intermediate Yield (%)
Intermediate Purity (HPLC)
Final Salt Yield (%)
Final Purity (HPLC)
Max Exotherm (ΔT) during Reduction
10 g
94%
98.5%
95%
>99.0%
+5 °C (Manual addition)
100 g
91%
98.2%
94%
>99.0%
+12 °C (Manual addition)
1.0 kg
89%
98.0%
92%
99.6%
+15 °C (Controlled dosing)
Note: The slight drop in intermediate yield at the 1.0 kg scale is attributed to mechanical losses during the transfer of the highly viscous intermediate oil. The purity of the final dihydrochloride salt actually improves at scale due to the highly efficient crystallization dynamics in the 20 L reactor.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-8125.[Link]
Application
Application Note: Analytical Characterization of [1-(Azetidin-3-yl)piperidin-4-yl]methanol
Executive Summary & Physicochemical Profiling[1-(Azetidin-3-yl)piperidin-4-yl]methanol is a highly polar, basic, Fsp³-rich bicyclic aliphatic amine. It serves as a critical structural motif in modern drug discovery, ofte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profiling[1-(Azetidin-3-yl)piperidin-4-yl]methanol is a highly polar, basic, Fsp³-rich bicyclic aliphatic amine. It serves as a critical structural motif in modern drug discovery, often utilized as a building block for kinase inhibitors and GPCR ligands.
From an analytical perspective, this molecule presents a "perfect storm" of characterization challenges:
High Polarity & Basicity: The presence of a secondary amine (azetidine), a tertiary amine (piperidine), and a primary alcohol results in a highly hydrophilic profile (LogP < 0). Standard reversed-phase liquid chromatography (RPLC) fails to retain it, leading to void-volume elution.
Lack of Chromophores: The absence of conjugated π-electron systems or aromatic rings renders traditional UV-Vis detection (e.g., 210 nm or 254 nm) virtually useless due to poor sensitivity and solvent interference.
Complex Aliphatic NMR Spectra: The dense network of sp³-hybridized CH and CH₂ groups leads to severe signal overlap in 1D ¹H-NMR, complicating structural verification.
To overcome these hurdles, this protocol outlines a multi-modal analytical strategy combining HILIC-CAD/MS for purity and assay, 2D-NMR for absolute structural elucidation, and Derivatization GC-MS for volatile impurity profiling.
Caption: Multi-modal analytical workflow for characterizing polar, non-chromophoric aliphatic amines.
Chromatographic Characterization: HILIC Coupled with CAD and ESI-MS
The Causality of Method Selection
Because [1-(Azetidin-3-yl)piperidin-4-yl]methanol is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. Analytes partition into a water-enriched layer on the stationary phase surface, providing excellent retention for aliphatic amines[1].
Furthermore, due to the lack of a UV chromophore, Charged Aerosol Detection (CAD) is utilized. CAD provides a universal, mass-dependent response for non-volatile analytes, independent of their optical properties, making it the gold standard for aliphatic amine quantitation. This is coupled in parallel with Electrospray Ionization Mass Spectrometry (ESI-MS) for mass confirmation.
Protocol: HILIC-CAD/MS Method
1. Reagent Preparation:
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Note: Low pH ensures both amines are fully protonated, standardizing their interaction with the stationary phase).
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Sample Diluent: 75% Acetonitrile / 25% Water. (Crucial: Samples must be dissolved in high organic solvent to prevent peak distortion in HILIC).
2. Instrument Parameters:
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
CAD Settings: Evaporator temperature set to 35 °C; Data collection rate at 10 Hz.
MS Settings: Positive ESI mode, Capillary voltage 3.0 kV, Cone voltage 25 V.
3. Gradient Program & Expected Data:
Time (min)
% Mobile Phase A (Aq)
% Mobile Phase B (Org)
Curve
0.0
5
95
Initial
1.0
5
95
Isocratic hold
6.0
45
55
Linear gradient
8.0
45
55
Wash
8.1
5
95
Re-equilibration
12.0
5
95
End
Self-Validating System Suitability:
Before analyzing unknown batches, inject a 0.1 µg/mL standard. The system is only valid if the CAD Signal-to-Noise (S/N) ratio is ≥ 10, ensuring adequate sensitivity for trace impurities. The expected retention time is ~4.2 minutes, with a dominant MS [M+H]⁺ ion at m/z 171.15.
Structural Elucidation via Advanced 2D-NMR
The Causality of Method Selection
Confirming the exact regiochemistry of the linkage between the azetidine and piperidine rings is impossible with 1D ¹H-NMR alone due to severe multiplet overlap. Heteronuclear Multiple Bond Correlation (HMBC) experiments—specifically ¹H-¹³C and ¹H-¹⁵N HMBC—are strictly required. These experiments detect long-range couplings (2 to 3 bonds away), unambiguously proving that the azetidine C-3 is covalently bonded to the piperidine N-1[2][3].
Caption: Key HMBC correlations required to confirm the azetidine-piperidine N-C linkage.
Protocol: NMR Acquisition
1. Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of D₂O (if formulated as an HCl salt) or CDCl₃ (if free base). Use TMS as an internal standard (0.0 ppm).
2. Acquisition: Acquire 1D ¹H, 1D ¹³C, COSY, multiplicity-edited HSQC, and HMBC spectra at 298 K on a 600 MHz spectrometer equipped with a cryoprobe for maximum sensitivity on the ¹⁵N natural abundance HMBC.
3. Expected NMR Chemical Shifts (Free Base in CDCl₃):
Position / Moiety
¹H Shift (ppm) & Multiplicity
¹³C Shift (ppm)
Key HMBC Correlations
Azetidine CH₂ (C-2, C-4)
3.55 (m, 4H)
52.4
Azetidine C-3
Azetidine CH (C-3)
3.20 (tt, 1H)
60.1
Piperidine C-2, C-6
Piperidine CH₂ (C-2, C-6)
2.85 (m, 2H, eq), 1.95 (m, 2H, ax)
49.8
Azetidine C-3
Piperidine CH₂ (C-3, C-5)
1.65 (m, 2H, eq), 1.30 (m, 2H, ax)
28.5
Piperidine C-4
Piperidine CH (C-4)
1.45 (m, 1H)
38.2
Methanol CH₂
Methanol CH₂ (-CH₂OH)
3.48 (d, 2H)
67.3
Piperidine C-4, C-3/5
Impurity Profiling via GC-MS (Derivatization)
The Causality of Method Selection
While HILIC-CAD handles the main assay, assessing volatile impurities and residual starting materials (e.g., azetidin-3-one derivatives) requires Gas Chromatography. However, the primary alcohol and secondary amine in[1-(Azetidin-3-yl)piperidin-4-yl]methanol cause severe peak tailing, irreversible column adsorption, and thermal degradation at high GC injector temperatures.
To resolve this, the protocol utilizes silylation derivatization using BSTFA + 1% TMCS. This reagent replaces the active hydrogens on the -OH and -NH groups with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability, ensuring sharp, Gaussian peak shapes.
Protocol: Derivatization and GC-MS
1. Derivatization Step:
Weigh 5 mg of the sample into a 2 mL glass vial.
Add 500 µL of anhydrous Pyridine (acts as a solvent and acid scavenger).
Add 500 µL of BSTFA containing 1% TMCS.
Cap tightly and incubate at 70 °C for 45 minutes in a dry heating block.
Allow to cool to room temperature before injection.
2. GC-MS Parameters:
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Inlet: 250 °C, Split ratio 10:1.
Oven Program: 80 °C hold for 2 min; ramp at 15 °C/min to 280 °C; hold for 5 min.
MS Transfer Line: 280 °C.
Ionization: Electron Impact (EI) at 70 eV.
Self-Validating System Suitability:
The derivatization is considered complete and valid if the Di-TMS derivative (MW = 314.2) constitutes >99% of the main peak area, with the Mono-TMS derivative representing <1%. The EI-MS spectrum will show a prominent fragment at m/z 300[M-CH₃]⁺, characteristic of TMS derivatives.
References
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda
Source: University of Helsinki
URL:[Link]
A four parameter optimization and troubleshooting of a RPLC – charged aerosol detection stability indicating method...
Source: ResearchGate
URL:[Link]
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles...
Source: MDPI Molecules
URL:[Link]
Application Note: [1-(Azetidin-3-yl)piperidin-4-yl]methanol as a Privileged Scaffold in Kinase Inhibitor and PROTAC Design
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Focus Areas: Targeted Protein Degradation (PROTACs), Kinase Inhibition (BTK, IRAK4), sp³-Rich Scaffold Synthesis Introduction:...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals
Focus Areas: Targeted Protein Degradation (PROTACs), Kinase Inhibition (BTK, IRAK4), sp³-Rich Scaffold Synthesis
Introduction: Escaping Flatland in Kinase Targeting
Historically, kinase inhibitors have relied heavily on flat, sp²-hybridized heteroaromatic cores to engage the highly conserved ATP-binding hinge region. However, as the field shifts toward overcoming resistance mutations and developing Proteolysis Targeting Chimeras (PROTACs), there is a critical need for structurally rigid, sp³-rich vectors that can project into the solvent-exposed channel.
The [1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold has emerged as a privileged building block in this domain. By linking a piperidine ring to an azetidine moiety, chemists create a rigidified, diamine-like vector. This specific geometry not only improves the physicochemical profile of the resulting drug but also perfectly positions the hydroxymethyl group as a versatile handle for linker attachment in PROTACs, such as those targeting Bruton's tyrosine kinase (BTK)[1] and Interleukin-1 receptor-associated kinase 4 (IRAK4)[2].
Physicochemical Profiling & Mechanistic Rationale
The incorporation of the azetidinyl-piperidine core provides distinct advantages over traditional solubilizing groups like piperazine or simple piperidine.
pKa Modulation: The azetidine nitrogen is less basic than a standard piperidine nitrogen. This attenuated basicity helps mitigate hERG channel liabilities (cardiotoxicity) while maintaining sufficient polarity for aqueous solubility.
Conformational Rigidity: The fused-like nature of the 1,4-substituted bipiperidine or azetidinyl-piperidine restricts the number of rotatable bonds, reducing the entropic penalty upon binding to the kinase solvent front[3].
Versatile Vectorization: The primary alcohol (-CH₂OH) serves as an optimal nucleophile for etherification or esterification, allowing seamless conjugation to E3 ligase ligands (e.g., CRBN or VHL) without disrupting the kinase-binding pharmacophore.
Table 1: Comparative Physicochemical Properties of Common Basic Vectors
Data represents typical calculated values for these isolated fragments to highlight structural advantages.
Scaffold Type
Basic pKa (calc.)
TPSA (Ų)
Fraction sp³ (Fsp³)
Key Advantage in Drug Design
Piperazine
9.8
24.1
1.00
Standard vector; often too basic, leading to hERG liability.
Piperidine
10.0
12.0
1.00
Highly basic; limited points for modular vectorization.
[1-(Azetidin-3-yl)piperidin-4-yl]methanol
8.5
32.3
1.00
Tuned basicity; rigid 3D vector; highly functionalizable -OH handle.
Application in Targeted Protein Degradation (PROTACs)
In the design of PROTACs, the linker is not merely a passive string; its rigidity and exit vector dictate the formation of the crucial ternary complex (Target Protein–PROTAC–E3 Ligase). The[1-(Azetidin-3-yl)piperidin-4-yl]methanol core acts as a rigidified linker base. Recent literature highlights its use in synthesizing potent degraders like TQ-3959 for B-cell malignancies[1] and novel bifunctional compounds targeting IRAK4[2].
Fig 1. Modular PROTAC assembly utilizing the azetidinyl-piperidine scaffold as a rigid vector.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that successful incorporation of this scaffold requires strict control over reaction conditions. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis[4].
Protocol A: Synthesis of the Scaffold via Reductive Amination
Objective: Construct the [1-(Azetidin-3-yl)piperidin-4-yl]methanol core from commercially available precursors.
Causality & Rationale: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride due to its lower toxicity and superior selectivity for iminium ions over ketones in weakly acidic media. 1,2-Dichloroethane (DCE) provides the optimal dielectric constant to stabilize the iminium intermediate.
Step-by-Step Procedure:
Initiation: Dissolve N-Boc-azetidin-3-one (1.0 eq) and piperidin-4-ylmethanol (1.05 eq) in anhydrous DCE (0.2 M).
Catalysis: Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.
Reduction: Portion-wise, add STAB (1.5 eq) to the mixture. Maintain the internal temperature below 25 °C to prevent over-alkylation or ring-opening side reactions.
Self-Validation Checkpoint: After 12 hours, monitor via LC-MS. The reaction is complete when the primary peak shows [M+H]⁺ = 271.2.
Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Deprotection: Treat the crude intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to yield the TFA salt of [1-(Azetidin-3-yl)piperidin-4-yl]methanol.
Protocol B: S_NAr Incorporation into a Kinase Core
Objective: Attach the deprotected azetidine nitrogen to a heteroaryl chloride (e.g., a pyrazolo[3,4-d]pyrimidine core typical for BTK inhibitors)[3].
Causality & Rationale: The azetidine nitrogen is sterically hindered. To drive the Nucleophilic Aromatic Substitution (S_NAr), a high-boiling polar aprotic solvent (NMP) and elevated temperatures are required. Excess DIPEA neutralizes the TFA salt and acts as an acid scavenger.
Step-by-Step Procedure:
Preparation: In a microwave vial, combine the heteroaryl chloride kinase core (1.0 eq) and the deprotected scaffold TFA salt (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq).
Heating: Seal the vial and heat to 120 °C for 4 hours (or microwave at 120 °C for 45 minutes).
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the heteroaryl chloride mass and the emergence of the coupled product mass confirms success. The reaction mixture will typically turn dark brown.
Purification: Purify directly via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid) to isolate the pure intermediate.
Protocol C: Linker Attachment for PROTAC Synthesis
Objective: Alkylate the primary alcohol to attach a PEG linker for E3 ligase recruitment.
Causality & Rationale: The primary alcohol is a moderate nucleophile. Deprotonation with a strong base (NaH) forms a highly reactive alkoxide, which readily undergoes S_N2 with an alkyl halide. Strict temperature control is vital to prevent cleavage of base-sensitive E3 ligase ligands (like the glutarimide ring of thalidomide derivatives).
Step-by-Step Procedure:
Deprotonation: Dissolve the kinase-scaffold intermediate in anhydrous DMF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) cautiously. Stir for 30 minutes.
Alkylation: Dropwise, add the Halo-PEG-E3-ligand (1.1 eq) dissolved in DMF.
Reaction: Allow the mixture to slowly warm to room temperature over 4 hours.
Self-Validation Checkpoint: Quench a 5 µL aliquot in 100 µL Methanol. LC-MS must confirm the desired PROTAC mass without the presence of hydrolyzed glutarimide byproducts (which would appear as +18 Da mass shifts).
Workup: Quench the main reaction with saturated NH₄Cl at 0 °C, extract with EtOAc, and purify via silica gel chromatography.
Fig 2. Step-by-step synthetic workflow for incorporating the scaffold into a kinase inhibitor.
References
WO2023237049A1 - Degradation of IRAK4 by conjugation of IRAK4 inhibitors with E3 ligase ligand and methods of use. Google Patents. 2[2]
US11542266B1 - Substituted piperidines as BTK inhibitors. Google Patents. 3[3]
Solid-phase synthesis utilizing a [1-(Azetidin-3-yl)piperidin-4-yl]methanol core
Application Note & Protocols Topic: Solid-Phase Synthesis of Compound Libraries Utilizing a [1-(Azetidin-3-yl)piperidin-4-yl]methanol Core for Drug Discovery Abstract The generation of chemically diverse compound librari...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Topic: Solid-Phase Synthesis of Compound Libraries Utilizing a [1-(Azetidin-3-yl)piperidin-4-yl]methanol Core for Drug Discovery
Abstract
The generation of chemically diverse compound libraries is a cornerstone of modern drug discovery. Privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets, are of particular interest. The [1-(Azetidin-3-yl)piperidin-4-yl]methanol core represents such a scaffold, combining the rigid, strained azetidine ring with the conformationally flexible piperidine motif.[1][2][3] This unique three-dimensional structure is an ideal starting point for creating sp3-rich compound collections.[4] This guide provides a comprehensive framework and detailed protocols for the solid-phase synthesis of compound libraries based on this core, employing a diversity-oriented synthesis (DOS) strategy to enable rapid analogue generation.[5][6]
Introduction: The Strategic Value of the Azetidinyl-Piperidine Scaffold
In the landscape of medicinal chemistry, there is a continuous demand for novel molecular architectures that can address challenging biological targets. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif due to its ability to confer improved physicochemical properties such as solubility and metabolic stability, while introducing significant three-dimensionality.[2][7][8] When coupled with the ubiquitous piperidine scaffold—one of the most common heterocycles found in approved drugs—the resulting [1-(Azetidin-3-yl)piperidin-4-yl]methanol core offers two distinct points for chemical diversification.[3]
Solid-phase organic synthesis (SPOS) is the ideal platform for leveraging such a scaffold.[9][10] By immobilizing the core onto an insoluble resin, we can employ excess reagents to drive reactions to completion and simplify purification to mere filtration and washing steps.[9][11] This application note details a robust strategy for the sequential, orthogonal functionalization of the scaffold's two nitrogen atoms, enabling the creation of large, diverse libraries of novel chemical entities.
Overall Synthesis Strategy & Workflow
Our strategy hinges on a pre-synthesized, orthogonally protected core scaffold, which is first immobilized on a solid support. This is followed by sequential deprotection and diversification steps, culminating in the cleavage of the final products from the resin.
The Three Pillars of the Synthesis
Immobilization via a Traceless Linker: The primary alcohol of the core serves as the ideal attachment point. We utilize a 2-Chlorotrityl chloride (2-CTC) resin, which allows for the attachment of alcohols and, critically, permits cleavage under mildly acidic conditions that preserve most other functional groups.[12]
Orthogonal Protection for Sequential Diversification: To selectively functionalize the piperidine and azetidine nitrogens, they must be protected with groups that can be removed under different conditions. Our proposed core, (1-(N-Boc-azetidin-3-yl)piperidin-4-yl)methanol , allows for initial functionalization of the piperidine nitrogen, followed by deprotection and functionalization of the azetidine nitrogen.
Diversity-Oriented Synthesis (DOS): After each deprotection step, a wide array of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) can be introduced, rapidly generating structural diversity around the central core.[5][13]
Figure 1: High-level workflow for the solid-phase synthesis of the compound library.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Trifluoroacetic acid (TFA) is highly corrosive and requires careful handling.
Protocol 1: Immobilization of the Core Scaffold
Rationale: This protocol anchors the core scaffold to the solid support. 2-Chlorotrityl chloride resin is highly reactive and moisture-sensitive.[12] A non-nucleophilic base, diisopropylethylamine (DIPEA), is used to activate the alcohol without competing in the reaction. Capping with methanol/DIPEA ensures any remaining reactive trityl chloride sites are quenched to prevent side reactions in subsequent steps.
Place 1.0 g of 2-CTC resin (1.2 mmol) in a synthesis vessel.
Swell the resin in 10 mL of anhydrous DCM for 20 minutes with gentle agitation.
Drain the DCM.
Dissolve 0.68 g of the Core Scaffold (2.4 mmol, 2.0 eq) and 0.84 mL of DIPEA (4.8 mmol, 4.0 eq) in 10 mL of anhydrous DCM.
Add the solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.
Drain the reaction solution.
To cap unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v, 10 mL) and agitate for 30 minutes.
Drain the capping solution.
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
Dry the resin under high vacuum for at least 2 hours. A small sample can be cleaved to determine the loading capacity.
Protocol 2: First Diversification at the Piperidine Nitrogen
Rationale: This protocol involves a standard Fmoc-SPPS deprotection/coupling cycle, adapted for our secondary amine. The piperidine nitrogen of the core is assumed to be protected with an Fmoc group for this example protocol to demonstrate orthogonal strategy. The deprotection is achieved with piperidine, a secondary amine base.[14] The subsequent amide bond formation is mediated by HATU, a highly efficient coupling reagent. Reaction completion is monitored using the Kaiser test, which detects free primary amines (note: this test is less sensitive for secondary amines, so longer reaction times and a negative result are indicative of completion).
Materials:
Resin-bound core from Protocol 1
20% Piperidine in N,N-Dimethylformamide (DMF) (v/v)
Swell the resin (1.0 g) in 10 mL of DMF for 20 minutes. Drain.
Fmoc Deprotection:
a. Add 10 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain.
b. Add another 10 mL of 20% piperidine/DMF. Agitate for 15 minutes. Drain.
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Coupling (R1):
a. In a separate vial, pre-activate the building block: dissolve the carboxylic acid (R1-COOH, 3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in 5 mL of DMF. Allow to stand for 5 minutes.
b. Add the activated solution to the resin. Agitate at room temperature for 2 hours.
In-Process Control (Kaiser Test): Remove a few beads, wash them with ethanol, and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete. If positive (blue beads), continue agitation and re-test after 1 hour.
Drain the coupling solution.
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
Dry the resin under vacuum if proceeding to the next step on a different day.
Protocol 3: Second Diversification at the Azetidine Nitrogen
Rationale: The acid-labile Boc group is removed using a dilute solution of TFA in DCM. The concentration is kept low (10-20%) to ensure selective deprotection of the Boc group without significant cleavage from the hyper-acid-sensitive 2-CTC resin. The newly liberated secondary amine on the azetidine ring is then functionalized. Here, we exemplify a sulfonylation reaction, which requires a base like DIPEA to neutralize the HCl generated.
Materials:
Resin from Protocol 2
20% Trifluoroacetic acid (TFA) in DCM (v/v) with 2% Triisopropylsilane (TIS)
Sulfonyl chloride building block (R2-SO2Cl)
DIPEA
DCM, anhydrous
Procedure:
Swell the resin (1.0 g) in 10 mL of anhydrous DCM for 20 minutes. Drain.
Boc Deprotection:
a. Add 10 mL of 20% TFA/DCM with 2% TIS. Agitate for 5 minutes. Drain.
b. Repeat the TFA treatment for another 20 minutes. Drain.
Wash the resin with DCM (5 x 10 mL) to remove residual acid.
Neutralize the resin by washing with 5% DIPEA in DCM (3 x 10 mL).
Wash again with DCM (3 x 10 mL).
Coupling (R2):
a. Dissolve the sulfonyl chloride (R2-SO2Cl, 3.0 eq) and DIPEA (5.0 eq) in 10 mL of anhydrous DCM.
b. Add the solution to the resin. Agitate at room temperature for 3 hours.
In-Process Control (Chloranil Test): Remove a few beads, wash thoroughly, and perform a chloranil test. A positive result (blue/green beads) indicates the presence of a secondary amine. The reaction is complete when the test is negative.
Drain the reaction solution.
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
Dry the fully diversified resin under high vacuum until a constant weight is achieved.
Figure 2: Chemical logic of the immobilization and diversification steps on the solid support.
Protocol 4: Cleavage from Resin and Product Isolation
Rationale: The final compounds are cleaved from the 2-CTC resin using a mild acidic cocktail. A common and effective mixture is TFA/TIS/H2O.[15] TFA is the cleaving agent, while TIS and water act as scavengers to quench the highly reactive trityl cations released during cleavage, preventing them from re-attaching to the product or causing other side reactions.[16][17] The product is then precipitated from the acidic solution using cold diethyl ether.
Materials:
Dried, fully-diversified resin
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v)
Cold Diethyl Ether ((CH3CH2)2O)
Centrifuge tubes
Procedure:
Place the dried resin (~100 mg) in a synthesis vessel with a filter.
Add 2 mL of the freshly prepared cleavage cocktail to the resin.
Agitate gently at room temperature for 1.5 hours.
Drain the solution through the filter into a 15 mL centrifuge tube.
Wash the resin with an additional 1 mL of pure TFA and add it to the centrifuge tube.
Add 10 mL of cold diethyl ether to the centrifuge tube to precipitate the crude product. A white solid should form.
Vortex briefly and then centrifuge at 4000 rpm for 5 minutes.
Carefully decant the ether.
Wash the solid pellet with another 10 mL of cold diethyl ether, vortex, centrifuge, and decant. Repeat this wash step one more time.
After the final decant, dry the white solid product under a stream of nitrogen, followed by high vacuum.
Dissolve the crude product in a suitable solvent (e.g., DMSO/Water) for analysis and purification.
Data Presentation & Analysis
The successful synthesis of a library requires robust analytical characterization.
Table 1: Example Building Blocks for Library Generation
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | Highly effective general-purpose cocktail for simple molecules without sensitive, oxidizable residues. |[15] |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): Crude products should be analyzed by reverse-phase HPLC to assess purity. A standard gradient of water and acetonitrile (both containing 0.1% TFA) is typically used.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the identity of the final products. The observed mass (m/z) should correspond to the calculated molecular weight of the desired compound.[19][20]
Conclusion
The solid-phase synthesis strategy detailed in this application note provides a powerful and efficient pathway for the creation of diverse chemical libraries centered on the medicinally relevant [1-(Azetidin-3-yl)piperidin-4-yl]methanol core. By leveraging an orthogonal protection scheme and robust, well-characterized reactions, researchers can rapidly generate novel molecules with significant three-dimensional complexity. This approach is highly amenable to automation and is well-suited for integration into modern drug discovery platforms, facilitating the exploration of new chemical space in the search for next-generation therapeutics.
References
CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). CSBio. Retrieved from [Link]
Pascale, F., & Triolo, A. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Current Medicinal Chemistry, 9(23), 2103-2114. Retrieved from [Link]
Scott, P. J. H. (Ed.). (2009). Linker Strategies in Solid-Phase Organic Synthesis. John Wiley & Sons. Retrieved from [Link]
Scicinski, J. J., Hudson, D., & Shapiro, M. J. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2115-2133. Retrieved from [Link]
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. Retrieved from [Link]
Scott, P. J. H. (Ed.). (2009). Linker Strategies in Solid-Phase Organic Synthesis. John Wiley & Sons. (As reviewed in J. Am. Chem. Soc. 2010, 132, 28, 9553). Retrieved from [Link]
Agenda Bookshop. (2009). Linker Strategies in Solid-Phase Organic Synthesis. Retrieved from [Link]
Scicinski, J. J., Hudson, D., & Shapiro, M. J. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23). Retrieved from [Link]
Albericio, F., & Caciagli, V. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 293-306. Retrieved from [Link]
Fields, G. B. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 20-37). Academic Press. Retrieved from [Link]
Porcheddu, A., & Giacomelli, G. (2006). Synthesis and development of novel silicon linkers for solid phase synthesis. University of Southampton, PhD Thesis. Retrieved from [Link]
American Chemical Society. (2010). Review of 'Linker Strategies in Solid-Phase Organic Synthesis'. Journal of the American Chemical Society, 132(28), 9553. Retrieved from [Link]
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Retrieved from [Link]
Basdevant, B., et al. (2012). Diversity-Oriented Synthesis of Polycyclic Diazinic Scaffolds. Organic Letters, 14(3), 844–847. Retrieved from [Link]
Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555–600. Retrieved from [Link]
Wang, Y., et al. (2015). Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes. Chemical Science, 6(8), 4693-4698. Retrieved from [Link]
Broad Institute. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute. Retrieved from [Link]
Giraud, A., et al. (2020). Diversity-oriented synthesis of 17-spirosteroids. Beilstein Journal of Organic Chemistry, 16, 842–849. Retrieved from [Link]
Ellman, J. A. (1997). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA International Journal for Chemistry, 51(1-2), 8-9. Retrieved from [Link]
Foley, D. J., et al. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Chemistry – A European Journal, 24(72), 19214-19225. Retrieved from [Link]
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. Retrieved from [Link]
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Retrieved from [Link]
Cernochova, J., & Slavik, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5586-5627. Retrieved from [Link]
Laschi, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1396. Retrieved from [Link]
SpiroChem. (n.d.). Solid Phase Synthesis. SpiroChem. Retrieved from [Link]
Kiss, L., & Gömöry, Á. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2795. Retrieved from [Link]
Galdeano, C., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(1), 353-361. Retrieved from [Link]
Wenschuh, H., et al. (2021). Solid phase synthesis of acylated peptides. U.S. Patent Application No. 16/967,891.
Chalyk, B. A., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(21), 6649. Retrieved from [Link]
Tulla-Puche, J., & Albericio, F. (2012). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 56(1), 74-78. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of [1-(Azetidin-3-yl)piperidin-4-yl]methanol
Welcome to the Technical Support Center. The [1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold is a critical, highly polar diamine-alcohol building block utilized in the development of IRAK4 degraders[1], MAGL inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The [1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold is a critical, highly polar diamine-alcohol building block utilized in the development of IRAK4 degraders[1], MAGL inhibitors[2], and various heterocyclic drug candidates[3].
Synthesizing this molecule with high yields presents two major chemical hurdles: steric hindrance during reductive amination and extreme hydrophilicity during final isolation . This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure reproducible, high-yield synthesis.
Part 1: Interactive Troubleshooting Guide (FAQs)
Q: Why am I recovering 1-Boc-azetidin-3-ol instead of my desired coupled product during Step 1?A: This is a classic chemoselectivity failure caused by incorrect reagent sequencing. 1-Boc-azetidin-3-one is sterically hindered, making imine condensation with piperidin-4-ylmethanol exceptionally slow. If the reducing agent is added simultaneously with the starting materials, the hydride will preferentially and irreversibly reduce the ketone directly to the alcohol before the imine can form[2].
Mechanistic Solution: You must pre-stir the amine and ketone with an acid catalyst to drive imine formation before introducing the hydride source.
Q: The reductive amination stalls at ~60% conversion. How can I drive it to completion?A: Imine condensation releases water, establishing a thermodynamic equilibrium that prevents 100% conversion.
Mechanistic Solution: Shift the equilibrium by introducing a physical or chemical water scavenger. Adding activated 4Å molecular sieves or Titanium(IV) isopropoxide (Ti(OPr-i)4) to the pre-stirring phase will irreversibly trap the water, driving the intermediate formation to completion.
Q: My Boc-deprotection is successful according to LC-MS, but I lose almost all of my product during the basic aqueous workup. Where is it?A: Your product has been lost to the aqueous phase. The fully deprotected[1-(Azetidin-3-yl)piperidin-4-yl]methanol contains a secondary azetidine amine, a tertiary piperidine amine, and a primary alcohol. This creates a massive hydrogen-bonding network, resulting in a highly negative LogD[1]. During standard liquid-liquid extraction (LLE) with dichloromethane (DCM) and aqueous NaOH, the compound will refuse to partition into the organic layer.
Mechanistic Solution: Abandon aqueous workup entirely for the final step. Cleave the Boc group using anhydrous HCl in Dioxane, and isolate the product via direct precipitation as the dihydrochloride salt[3].
Part 2: Quantitative Data & Reagent Selection
Table 1: Reducing Agent Selection for Azetidinone Amination
Reducing Agent
Reactivity Profile
Ketone Reduction Risk
Recommended Use Case
NaBH₄
Very High
Critical (>80% side product)
Do not use; lacks chemoselectivity for imines.
NaBH₃CN
Moderate
Low
Effective, but generates highly toxic HCN gas at low pH.
NaBH(OAc)₃ (STAB)
Mild
Very Low
Industry Standard ; highly chemoselective for iminium ions.
Table 2: Workup Partitioning Matrix for the Deprotected Product
Extraction Strategy
Aqueous Phase pH
Estimated Recovery
Mechanistic Reason
DCM / Water
pH 12 (NaOH)
< 10%
Product is too polar; remains heavily hydrated in the aqueous layer.
10% MeOH in DCM / Water
pH 12 + NaCl (sat.)
40 - 50%
Alcohols disrupt hydration slightly, but partitioning remains poor.
Anhydrous Precipitation
N/A (Anhydrous)
> 95%
Avoids water entirely; forces crystallization of the HCl salt.
Part 3: Self-Validating Experimental Protocols
To guarantee success, the following Standard Operating Procedure (SOP) incorporates "Self-Validation Checkpoints"—analytical steps that must be passed before proceeding, preventing catastrophic yield loss.
Step 1: Reductive Amination (Synthesis of 1-(1-Boc-azetidin-3-yl)piperidin-4-ylmethanol)
Charge: To an oven-dried, nitrogen-flushed round-bottom flask, add 1-Boc-azetidin-3-one (1.0 eq) and piperidin-4-ylmethanol (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Catalyze & Dehydrate: Add glacial acetic acid (1.5 eq) and a scoop of freshly activated 4Å molecular sieves.
Self-Validation Checkpoint (CRITICAL): Stir the suspension at room temperature for 2 hours. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the starting ketone mass is fully consumed and the imine/hemiaminal mass is the dominant peak.
Reduction: Once validated, cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq) to control the mild exotherm[2].
Isolation: Stir for 12 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate. Purify via silica gel chromatography (eluting with DCM:MeOH) to isolate the Boc-protected intermediate[1].
Step 2: Anhydrous Deprotection and Salt Isolation
Charge: Dissolve the purified 1-(1-Boc-azetidin-3-yl)piperidin-4-ylmethanol in a minimal volume of anhydrous DCM.
Deprotect: Slowly add 4M HCl in Dioxane (10.0 eq) under vigorous stirring at room temperature[3].
Self-Validation Checkpoint: Observe the reaction. A thick white precipitate should begin forming within 30 minutes, indicating successful deprotection and salt formation. Confirm the mass shift via LC-MS (loss of 100 Da corresponding to the Boc group).
Isolate: Stir for a total of 4 hours. Concentrate the suspension under reduced pressure to remove all solvents and excess HCl gas.
Triturate: Suspend the crude solid in anhydrous diethyl ether, sonicate for 5 minutes to break up aggregates, and filter under a nitrogen blanket. Dry in a vacuum oven at 40 °C to yield [1-(Azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride as a highly pure, hygroscopic white solid.
Side reactions in the synthesis of substituted azetidines
Welcome to the Technical Support Center for the synthesis of substituted azetidines. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic landscapes of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of substituted azetidines. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic landscapes of four-membered nitrogen heterocycles.
Azetidines possess an inherent ring strain of approximately 25.4 kcal/mol[1]. This immense strain dictates their reactivity, making them highly susceptible to side reactions such as nucleophilic ring-opening, intermolecular oligomerization, and competing
β
-elimination[2]. To successfully synthesize these privileged scaffolds, researchers must strictly control the reaction microenvironment.
Below is our comprehensive troubleshooting guide, diagnostic logic flow, and self-validating protocols to ensure high-fidelity azetidine synthesis.
Diagnostic Logic Flow for Azetidine Synthesis
When your azetidine synthesis fails, identifying the dominant side reaction is the first step toward optimization. Use the logic flow below to diagnose crude reaction mixtures.
Diagnostic logic flow for identifying and resolving azetidine side reactions.
Troubleshooting Guides & FAQs
Q1: My intramolecular cyclization is yielding viscous, high-molecular-weight byproducts instead of the desired azetidine. What is happening?Causality: You are observing intermolecular oligomerization or polymerization. Because the formation of a four-membered ring is entropically and enthalpically disfavored compared to five- or six-membered rings, intermolecular
SN2
collisions between the nucleophilic nitrogen of one molecule and the electrophilic carbon of another can easily outcompete intramolecular cyclization[2].
Solution: Shift the kinetic balance by employing high dilution conditions (typically
≤
0.05 M). Additionally, upgrade your leaving group (e.g., from a chloride to a mesylate or triflate) to accelerate the rate of the intramolecular
SN2
event before intermolecular collisions can occur[1].
Q2: LC-MS analysis of my crude mixture shows a mass identical to my expected azetidine, but NMR confirms it is an acyclic allylamine. How do I prevent this?Causality: This is a classic
β
-elimination side reaction. If you are using a strong, hard base (like NaH or KOH), the base may abstract a proton adjacent to your leaving group rather than deprotonating the amine to facilitate cyclization[2].
Solution: Switch to a non-nucleophilic, sterically hindered base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA[1]. These bases act as effective proton sponges without participating in elimination pathways. Lowering the reaction temperature to 0 °C can also suppress the thermodynamic elimination product in favor of the kinetic cyclization product.
Q3: The azetidine forms successfully in the reactor, but degrades during silica gel chromatography. Why?Causality: The ~25.4 kcal/mol ring strain makes the C–N bond highly susceptible to electrophilic activation and subsequent nucleophilic cleavage[1]. Standard silica gel is inherently acidic, which protonates the azetidine nitrogen, triggering an immediate ring-opening cascade.
Solution: Protect the azetidine nitrogen with an electron-withdrawing group (e.g., Boc or Tosyl) prior to purification to reduce its basicity[1]. If isolating a free azetidine, you must neutralize your silica gel by pre-treating it with 1% triethylamine (
Et3N
) in your mobile phase, or switch to basic alumina.
Quantitative Data: Impact of Reaction Conditions on Side Reactions
To aid in your experimental design, the following table summarizes how specific reaction parameters influence the distribution between the desired azetidine and common side products.
Reaction Condition
Dominant Side Reaction
Azetidine Yield
Byproduct Yield
Optimization Strategy
High Concentration (>0.5 M)
Intermolecular Oligomerization
< 20%
> 60%
Increase dilution to < 0.05 M to favor intramolecular kinetics.
Strong/Hard Base (KOH, NaH)
β
-Elimination (Allylamines)
25–30%
50–60%
Use non-nucleophilic amidine bases (e.g., DBU, DIPEA).
Acidic Workup / Standard Silica
Nucleophilic Ring Opening
10–15%
70–80%
Protect N-atom (Boc/Ts); Neutralize silica with 1%
Et3N
.
Poor Leaving Group (Cl, OH)
Unreacted Precursor / Heating Degradation
< 10%
N/A
Convert to Mesylate/Triflate for rapid, low-temperature
SN2
.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that each intermediate state is achieved before proceeding to the next, mitigating the risk of downstream side reactions.
Protocol A: Strain-Controlled Intramolecular Cyclization via Mesylate Activation
This protocol is optimized to prevent both oligomerization and
β
-elimination during the synthesis of N-protected 3-substituted azetidines[1].
Step 1: Mesylation of the 1,3-Amino Alcohol
Procedure: Dissolve the N-Boc-protected 1,3-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the vessel to 0 °C under argon. Add triethylamine (1.5 equiv), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).
Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates a highly reactive electrophilic center, which is mandatory to overcome the entropic penalty of forming a four-membered ring.
Validation Checkpoint: Monitor via LC-MS after 30 minutes. The reaction is validated when the starting material mass strictly disappears and the
[M+H]+
corresponding to the mesylate appears. Do not proceed to cyclization if unreacted alcohol remains, as it will act as a nucleophile and cause ring-opening later.
Step 2: Base-Induced Cyclization
Procedure: Dilute the reaction mixture with additional anhydrous DCM to achieve a final concentration of 0.05 M. Slowly add DBU (1.5 equiv) at 0 °C, then allow the reaction to warm to room temperature over 4 hours.
Causality: Dilution strictly suppresses intermolecular oligomerization. DBU is utilized because its steric bulk prevents it from acting as a nucleophile (which would displace the mesylate without cyclizing) or inducing
β
-elimination.
Validation Checkpoint: TLC (Stain with Ninhydrin). The successful formation of the azetidine will present as a distinct, less polar spot compared to the highly polar mesylate intermediate.
Step 3: Buffered Purification
Procedure: Quench with saturated aqueous
NaHCO3
(avoid acidic quenches). Extract with DCM, dry over
Na2SO4
, and concentrate. Purify via flash chromatography using silica gel pre-treated with 1%
Et3N
in Hexanes/Ethyl Acetate.
Causality: The basic aqueous quench and triethylamine-treated silica prevent the acid-catalyzed ring-opening of the highly strained azetidine core.
Protocol B: Photochemical Norrish-Yang Cyclization & Controlled Ring Opening
For advanced functionalization, azetidines can be synthesized photochemically and intentionally ring-opened to access complex aminodioxolanes[3].
Step 1: Photochemical Assembly
Procedure: Dissolve an
α
-aminoacetophenone precursor in a degassed solvent (e.g., acetonitrile). Irradiate the solution using a UV LED photoreactor (typically 365 nm) at room temperature.
Causality: Photon energy bypasses the traditional thermodynamic constraints of forming the strained ring, driving an endergonic Norrish-Yang cyclization to forge a 3-phenylazetidinol intermediate[3].
Validation Checkpoint: NMR analysis of an aliquot should reveal the disappearance of the ketone carbonyl carbon (~190 ppm) and the appearance of the highly strained quaternary azetidinol carbon (~75-80 ppm).
Step 2: Strain-Release Desymmetrization
Procedure: Introduce an electron-deficient ketone (e.g., ethyl trifluoropyruvate) or a boronic acid directly into the reaction mixture.
Causality: The pre-installed 25.4 kcal/mol strain energy acts as a thermodynamic spring. The addition of the electrophile triggers a controlled ring-opening event, leveraging the strain to drive the formation of highly substituted acyclic or alternative heterocyclic motifs (like dioxolanes)[4],[3].
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Technical Support Center: Optimization of Coupling Reactions with [1-(Azetidin-3-yl)piperidin-4-yl]methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [1-(Azetidin-3-yl)piperidin-4-yl]methanol. This guide provides in-depth troubleshooting advice and freq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [1-(Azetidin-3-yl)piperidin-4-yl]methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your coupling reactions and overcome common experimental challenges. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems encountered when using [1-(Azetidin-3-yl)piperidin-4-yl]methanol in coupling reactions.
Q1: Which nitrogen on [1-(Azetidin-3-yl)piperidin-4-yl]methanol is the primary site of reaction in typical coupling reactions?
In most standard coupling reactions, such as amide bond formation or Buchwald-Hartwig amination, the secondary amine on the piperidine ring is the more nucleophilic and sterically accessible site for reaction compared to the nitrogen in the azetidine ring. The azetidine nitrogen is part of a strained ring system and is generally less reactive under these conditions.
Q2: I am seeing low yields in my amide coupling reaction with a carboxylic acid. What are the most common causes?
Low yields in amide coupling reactions with this amine can often be attributed to several factors:
Ineffective carboxylic acid activation: The chosen coupling reagent may not be sufficiently reactive, or it may have degraded due to improper storage.[1]
Steric hindrance: While the piperidine nitrogen is reactive, the overall bulk of the molecule can present steric challenges, slowing down the reaction.[2]
Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.[3]
Side reactions: The primary alcohol on the methanol group could potentially be acylated, although this is generally less favorable than amidation of the secondary amine.
Q3: For a Buchwald-Hartwig amination with an aryl halide, what are the critical parameters to consider for optimization?
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several components:
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often required for the coupling of secondary amines.[4]
Base: The strength and solubility of the base are critical. Strong, non-coordinating bases like sodium or potassium tert-butoxide are commonly used, but weaker bases like cesium carbonate or potassium phosphate may be necessary for base-sensitive substrates.[5][6][7]
Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically employed. The solvent can influence the solubility of the reagents and the stability of the catalytic species.[5][8]
Q4: How can I monitor the progress of my coupling reaction effectively?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. LC-MS is particularly useful for confirming the formation of the desired product mass and identifying any major side products. It is advisable to run a co-spot of your starting materials alongside the reaction mixture on the TLC plate for accurate comparison.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Guide 1: Troubleshooting Low Yield in Amide Coupling Reactions
If you are experiencing low yields in your amide coupling reaction, follow this decision tree to diagnose and solve the problem.
Technical Support Center: Troubleshooting Solubility Issues in[1-(Azetidin-3-yl)piperidin-4-yl]methanol Derivatives
Welcome to the Application Scientist Technical Support Center. The[1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold is a highly versatile, rigid bicyclic aliphatic amine system frequently utilized in modern medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Technical Support Center. The[1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold is a highly versatile, rigid bicyclic aliphatic amine system frequently utilized in modern medicinal chemistry. However, its unique physicochemical properties—specifically its basicity, hydrogen-bonding capacity, and rigid 3D conformation—often present paradoxical solubility challenges.
Depending on the stage of development, researchers may find the underivatized scaffold too hydrophilic to isolate, while late-stage lipophilic derivatives may suffer from severe aqueous insolubility due to high crystal lattice energies. This guide provides mechanistic troubleshooting, self-validating protocols, and structural strategies to overcome these bottlenecks.
Troubleshooting Logic & Workflow
Troubleshooting logic tree for azetidine-piperidine solubility issues.
Frequently Asked Questions (FAQs)
Q1: My heavily functionalized[1-(Azetidin-3-yl)piperidin-4-yl]methanol lead compound precipitates when diluted from DMSO into an aqueous assay buffer. How can I resolve this?
Causality: This is a kinetic solubility failure. While the core azetidine-piperidine scaffold is polar, late-stage lead optimization often involves appending lipophilic aromatic groups to drive target affinity. The rigid, compact nature of this bicyclic system promotes strong intermolecular
π−π
and van der Waals stacking in the solid state. This drastically increases the crystal lattice energy (and melting point), which exponentially decreases aqueous solubility according to the General Solubility Equation (GSE) (1[1]).
Resolution:
Symmetry Disruption: Introduce a steric penalty (e.g., a methyl group or fluorine atom) adjacent to the planar aromatic appendages. This forces an out-of-plane dihedral conformation, disrupting the crystal packing and lowering the melting point without heavily altering the LogP (2[2]).
Formulation Intervention: If structural modification abolishes bioactivity, utilize co-solvents or complexation agents like Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD). The cyclodextrin cavity encapsulates the lipophilic tails, leaving the polar azetidine-piperidine core exposed to the aqueous environment.
Q2: I am trying to isolate the underivatized [1-(Azetidin-3-yl)piperidin-4-yl]methanol free base during early synthesis, but it is completely water-soluble and won't extract into standard organic solvents. What is the best approach?
Causality: The bare scaffold is a low-molecular-weight aliphatic diamine with an additional hydrogen-bond donating hydroxyl group. Its LogP is exceptionally low, making it highly hydrophilic. At neutral pH, the piperidine nitrogen (pKa ~9.5) and azetidine nitrogen (pKa ~8.0) are protonated, rendering the molecule ionic and entirely insoluble in solvents like dichloromethane or ethyl acetate.
Resolution:
pH-Driven Extraction: Saturate the aqueous layer with NaCl (salting out) and adjust the pH to >12 using 5N NaOH to ensure both nitrogens are fully deprotonated. Extract repeatedly with a highly polar organic mixture (e.g., Chloroform/Isopropanol 3:1).
Lipophilic Masking: A more reliable synthetic strategy is to isolate the intermediate as a Boc- or Cbz-protected derivative. These lipophilic protecting groups mask the basic amines, drastically increasing the LogP and allowing facile extraction into standard organic solvents (3[3]).
Q3: Which salt form is optimal for improving the dissolution rate and oral bioavailability of basic azetidine-piperidine derivatives?
Causality: Salt formation enhances solubility by lowering the pH of the diffusion layer surrounding the solid drug, driving ionization. However, the counterion must be carefully matched to the drug's pKa. The
ΔpKa
between the basic amine and the counterion acid must be
≥2
to ensure stable proton transfer and prevent the salt from disproportionating back into the free base in the solid state (4[4]).
Resolution: While Hydrochloride (HCl) is the default, it often forms highly hygroscopic di-salts with diamines like azetidine-piperidines. Mesylate (methanesulfonate) is frequently superior. Mesylate salts efficiently disrupt the rigid crystal lattice, often yielding higher intrinsic dissolution rates and better solid-state stability than their corresponding hydrobromide or hydrochloride counterparts (5[5]).
Quantitative Data: Salt Form Comparison
Summarizing the physicochemical impact of various counterions on basic azetidine-piperidine scaffolds:
Counterion
Acid pKa
Impact on Aqueous Solubility
Hygroscopicity Risk
Mechanistic Notes
Hydrochloride (HCl)
-6.1
High
Moderate to High
Standard first-line choice; high risk of forming deliquescent di-salts with diamines.
Mesylate
-1.9
Very High
Low to Moderate
Disrupts lattice energy efficiently, yielding superior intrinsic dissolution rates[5].
Tartrate
2.98, 4.34
Moderate
Low
Good for forming stable, highly crystalline mono-salts; lower solubility gain due to higher MW.
Free Base
N/A
Poor (if derivatized)
Low
High crystal lattice energy driven by rigid bicyclic stacking limits aqueous solvation.
Self-Validating Experimental Protocols
Protocol 1: High-Throughput Microplate Salt Screening for Basic Amines
High-throughput salt screening workflow for basic amines.
Objective: Identify the optimal counterion for[1-(Azetidin-3-yl)piperidin-4-yl]methanol derivatives to maximize oral bioavailability.
Causality: The basicity of the piperidine nitrogen requires a counterion with a pKa < 6.0 to ensure a stable proton transfer and lower the pH below the
pHmax
of the free base (6[6]).
Step-by-Step Methodology:
Free Base Characterization: Determine the exact pKa and intrinsic solubility of your specific derivative.
Validation Check: Conduct a potentiometric titration; a distinct inflection point confirms the basic sites are available for salt formation.
Counterion Selection: Select acids (e.g., HCl, methanesulfonic acid, tartaric acid) ensuring the
ΔpKa≥2
rule is satisfied[4].
Equimolar Mixing: In a 96-well plate, dissolve 0.5 mg of the free base in a volatile solvent (e.g., THF or acetone). Add the counterion in a 1:1 or 1:2 stoichiometric ratio[5].
Causality: Volatile solvents promote rapid supersaturation and crystallization upon controlled evaporation.
Isolation & Evaporation: Allow the solvent to evaporate slowly at 25°C under a controlled nitrogen stream.
Physicochemical Validation: Analyze the resulting solids via Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Validation Check: A shift in the melting point endotherm compared to the free base, coupled with a novel XRPD diffractogram, definitively confirms the formation of a new crystalline salt lattice rather than a physical mixture. If the XRPD pattern matches the free base, salt disproportionation has occurred, indicating the
ΔpKa
was insufficient.
Protocol 2: Kinetic Aqueous Solubility Optimization via Structural Disruption
Objective: Prevent precipitation of lipophilic derivatives during DMSO-to-aqueous buffer dilution in biological assays.
Causality: Rigid azetidine-piperidine scaffolds flanked by flat aromatic rings exhibit high crystal lattice energies. Disrupting molecular symmetry lowers the melting point, thereby increasing aqueous solubility[2].
Step-by-Step Methodology:
Structural Modification: Synthesize an analog with a steric bump (e.g., a methyl group) adjacent to the aromatic linker to force an out-of-plane dihedral angle.
Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.
Aqueous Dilution: Spike the DMSO stock into PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO final). Incubate at 37°C for 2 hours.
Phase Separation: Centrifuge at 10,000 x g for 15 minutes to pellet any insoluble precipitate.
Quantification: Analyze the supernatant via HPLC-UV.
Validation Check: Compare the Area Under the Curve (AUC) of the supernatant to a calibration curve prepared in 100% organic solvent. If the calculated concentration is <95 µM, the compound has precipitated, indicating the structural disruption was insufficient to overcome the lattice energy[1].
References
BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery."
Journal of Medicinal Chemistry (ACS Publications). "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." 2
PubMed Central (NIH). "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake." 3
ResearchGate. "Improving solubility via structural modification." 1
MDPI. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." 4
Organic Process Research & Development (ACS Publications). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." 5
Pharmaceutical Technology. "Salt Selection in Drug Development." 6
Stability studies of the azetidine ring under different reaction conditions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center focused on the stability of the azetidine ring. This guide is desig...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on the stability of the azetidine ring. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth insights into the chemical resilience of this valuable heterocyclic scaffold. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them both synthetically useful and susceptible to undesired ring-opening reactions.[1] This resource, presented in a question-and-answer format, will help you anticipate and troubleshoot stability issues across a range of common synthetic conditions.
Section 1: Stability in Acidic Conditions
Acid-mediated decomposition is one of the most frequently encountered challenges when working with azetidines. Protonation of the basic nitrogen atom activates the ring, making it more susceptible to nucleophilic attack and subsequent cleavage.[2][3]
Frequently Asked Questions & Troubleshooting
Question 1: My azetidine-containing compound is degrading during silica gel chromatography. What is happening and how can I prevent it?
Answer:
The acidic nature of standard silica gel is likely causing ring-opening of your azetidine. The surface silanol groups (Si-OH) can protonate the azetidine nitrogen, activating it for nucleophilic attack by the silica surface itself, residual water, or the eluent.
Troubleshooting Steps:
Neutralize the Stationary Phase: Before loading your sample, flush the column with your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (typically 0.1-1% v/v).[4]
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a less acidic stationary phase like Florisil.
"Baking" the Silica: While less common, heating the silica gel to high temperatures under vacuum can reduce the number of surface silanol groups, but this may not be sufficient for highly sensitive azetidines.
Question 2: I'm observing intramolecular cyclization and decomposition of my N-substituted aryl azetidine in an acidic solution. What is the mechanism, and how can I mitigate this?
Answer:
This is a known decomposition pathway, especially for N-substituted azetidines bearing a pendant nucleophilic group, such as an amide.[2] The acidic medium protonates the azetidine nitrogen, which is the initiating step for an intramolecular nucleophilic attack by the pendant group on one of the ring carbons. This leads to a rearranged product, often a more stable lactone or lactam.[2] The rate of this decomposition is highly dependent on the pH and the pKa of the azetidine nitrogen.[5] More rapid decomposition is observed at lower pH values.[5]
Mitigation Strategies:
pH Control: If your experimental protocol allows, maintain the pH of the solution in the neutral to slightly basic range.[2]
Structural Modification:
Reduce Basicity of Azetidine Nitrogen: Introducing electron-withdrawing groups on the N-aryl substituent can lower the pKa of the azetidine nitrogen, making it less likely to be protonated. For example, N-pyridyl azetidines have shown greater stability compared to N-phenyl analogues due to the lower pKa of the azetidine nitrogen in the former.[5]
Increase Steric Hindrance: Modifying the linker between the azetidine and the pendant nucleophile to increase steric bulk can disfavor the conformation required for intramolecular attack.
Reduce Nucleophilicity of the Pendant Group: If possible, modify the pendant group to make it less nucleophilic.
Section 2: Stability in Basic Conditions
The azetidine ring is generally more stable under basic conditions compared to acidic conditions. However, certain strong bases and nucleophiles can still promote ring-opening or other undesired reactions.
Frequently Asked Questions & Troubleshooting
Question 1: Can I use strong bases like organolithium reagents (e.g., n-BuLi, s-BuLi) or Grignard reagents with my azetidine-containing molecule?
Answer:
The compatibility of azetidines with organometallic bases is highly dependent on the substitution pattern, temperature, and the nature of the organometallic reagent.
α-Lithiated Azetidines: It is possible to deprotonate the α-position of N-substituted azetidines using strong bases like n-BuLi or s-BuLi at low temperatures (e.g., -78 °C), particularly when the α-position is activated (e.g., by an adjacent phenyl group or an oxazoline).[6] The resulting lithiated species can be trapped with electrophiles without significant ring degradation. However, these intermediates can be configurationally unstable at higher temperatures.[6]
Ring Opening: At warmer temperatures, or with less stabilized azetidines, organolithium and Grignard reagents can act as nucleophiles, attacking one of the ring carbons and causing ring cleavage. The outcome can be a complex mixture of products.
N-Protecting Group: The choice of the nitrogen protecting group is crucial. An N-Boc group, for instance, is generally stable to many organometallic reagents at low temperatures.
Troubleshooting Workflow for Strong Base Reactions:
Caption: Troubleshooting workflow for azetidine reactions with strong bases.
Question 2: My azetidine is undergoing ring-opening during an N-acylation with an acyl chloride, even in the presence of a base. What's going wrong?
Answer:
This is a common issue. While the base is intended to neutralize the HCl byproduct, several factors can still lead to ring-opening:
Lewis Acidity of the Acyl Chloride: Some acyl chlorides can act as weak Lewis acids, coordinating to the azetidine nitrogen and activating the ring for nucleophilic attack.[1]
Reaction Temperature: Even at low temperatures, prolonged reaction times can lead to gradual decomposition.[1]
Formation of an Azetidinium Intermediate: Quaternization of the azetidine nitrogen by the acyl chloride can form a highly reactive azetidinium ion, which is readily opened by nucleophiles, including the chloride counterion.
Preventative Measures:
Low Temperature: Perform the acylation at 0 °C to -78 °C to minimize the rate of ring-opening.[1]
Slow Addition: Add the acyl chloride dropwise to a solution of the azetidine and a non-nucleophilic base (e.g., Et3N, DIPEA).
Monitor Closely: Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.[1]
Section 3: Stability Under Reductive Conditions
The stability of the azetidine ring during reduction reactions depends heavily on the reducing agent, the substrate, and the reaction conditions.
Frequently Asked Questions & Troubleshooting
Question 1: Is the azetidine ring stable to common hydride reducing agents like NaBH4, LiAlH4, and DIBAL-H?
Answer:
The stability varies:
Sodium Borohydride (NaBH4): Generally, NaBH4 is mild enough to be compatible with the azetidine ring, especially for the reduction of ketones and aldehydes elsewhere in the molecule. However, in some cases, it has been shown to cause reductive ring opening, particularly in activated azetidines.[7]
Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a much stronger reducing agent and is more likely to cause ring-opening, especially when reducing adjacent functional groups like esters or amides.[3] Reduction of β-lactams to azetidines with LiAlH4 is often problematic due to competing ring cleavage.[7]
Diisobutylaluminum Hydride (DIBAL-H): Similar to LiAlH4, DIBAL-H is a powerful reducing agent and can lead to reductive ring cleavage, particularly in the reduction of β-lactams.[7]
Question 2: How can I perform a reduction on a molecule containing an azetidine ring without causing ring-opening?
Answer:
The key is to choose the right reducing agent and conditions for the specific functional group you are targeting.
Reducing Agent
Compatible Functional Groups
Azetidine Ring Stability
Key Considerations
Catalytic Hydrogenation (H2, Pd/C)
Alkenes, alkynes, Cbz deprotection
Generally stable
Can be used for Cbz deprotection without ring cleavage.
Sodium Borohydride (NaBH4)
Aldehydes, ketones
Generally stable, but can cause ring-opening in activated systems.[7]
Use at low temperatures; monitor for side products.
Lithium Aluminum Hydride (LiAlH4)
Esters, amides, nitriles
Can cause ring-opening, especially with β-lactams.[3][7]
Use with caution; consider alternative reagents.
DIBAL-H
Esters, nitriles
Can cause ring-opening, especially with β-lactams.[7]
Often used at low temperatures.
Protocol for Assessing Reductant Compatibility:
Small-Scale Test: Before committing to a large-scale reaction, perform a small-scale test with your azetidine-containing substrate and the intended reducing agent.
Solvent and Temperature Screen: Test a range of solvents and temperatures. For strong reducing agents like LiAlH4, start at low temperatures (e.g., -78 °C or 0 °C).
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 15-30 minutes). Look for the appearance of new, more polar spots that could indicate ring-opened products.
Quenching: Quench the reaction carefully at low temperature.
Analysis: Analyze the crude reaction mixture by LC-MS and ¹H NMR to identify the desired product and any potential byproducts.
Section 4: Stability Under Oxidative Conditions
The azetidine ring's stability towards oxidation is generally good, but the nitrogen atom can be susceptible to oxidation, and harsh oxidizing agents can lead to ring cleavage.
Frequently Asked Questions & Troubleshooting
Question 1: What happens when an azetidine is treated with an oxidizing agent like m-CPBA?
Answer:
Treatment of a tertiary azetidine with a peroxy acid like m-CPBA will typically lead to the formation of the corresponding azetidine N-oxide. These N-oxides can be stable, isolable compounds, but in some cases, they may undergo further reactions such as ring expansion.
Question 2: Is the azetidine ring stable to common oxidation reagents used for converting alcohols to aldehydes/ketones (e.g., PCC, Swern, Dess-Martin)?
Answer:
Pyridinium Chlorochromate (PCC): PCC is an acidic reagent, and the acidic conditions can potentially lead to azetidine ring-opening, especially with prolonged reaction times or elevated temperatures.
Swern Oxidation: The Swern oxidation is performed under mildly basic conditions and is generally compatible with the azetidine ring. However, care must be taken to control the temperature and stoichiometry of the reagents.
Dess-Martin Periodinane (DMP): The Dess-Martin oxidation is performed under neutral or slightly acidic conditions (it produces acetic acid as a byproduct) and is generally a mild and effective method for oxidizing alcohols in the presence of an azetidine ring.[8][9] To protect acid-labile groups, a mild base like pyridine or sodium bicarbonate can be added.[8]
Recommendation: For the oxidation of alcohols in the presence of an azetidine, the Dess-Martin oxidation is often a good first choice due to its mild and generally neutral conditions.
Section 5: Thermal Stability
The thermal stability of azetidines can vary significantly depending on their substitution pattern. The inherent ring strain makes them susceptible to thermal decomposition at elevated temperatures.
Frequently Asked Questions & Troubleshooting
Question 1: At what temperature does the azetidine ring typically decompose?
Answer:
There is no single decomposition temperature for all azetidines. The thermal stability is highly structure-dependent. For example, some N-aryl azetidines have been shown to be stable in refluxing DMSO, indicating considerable thermal robustness. However, azetines (the unsaturated analogues of azetidines) are prone to thermal fragmentation through electrocyclic ring-opening.[10] Highly functionalized or strained polycyclic azetidines may have lower decomposition temperatures.
Question 2: How can I assess the thermal stability of my azetidine-containing compound?
Answer:
A systematic way to evaluate thermal stability is through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A sharp decrease in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. An exothermic event following the melting point can indicate decomposition.
General Protocol for Thermal Stability Assessment (TGA/DSC):
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 1-5 mg) into an appropriate TGA or DSC pan.
Instrument Setup: Purge the instrument with an inert gas (e.g., nitrogen or argon).
Temperature Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a wide temperature range (e.g., from room temperature to 400 °C or higher).
Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset of decomposition and any associated thermal events.
Section 6: Stability with Common Catalysts
The compatibility of the azetidine ring with various transition metal catalysts is crucial for its use in modern synthetic chemistry.
Frequently Asked Questions & Troubleshooting
Question 1: Is the azetidine ring stable in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
Answer:
Yes, the azetidine ring is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions. Both N-arylations and Suzuki-Miyaura couplings have been successfully performed on azetidine-containing substrates without ring cleavage.[10] The key is the careful selection of the catalyst, ligand, base, and solvent.
Question 2: What about other common transition metal catalysts, like Grubbs' catalyst (ruthenium) for olefin metathesis or Wilkinson's catalyst (rhodium) for hydrogenation?
Answer:
Ruthenium Catalysts (e.g., Grubbs' Catalyst): Amines are known to inhibit or decompose some ruthenium-based metathesis catalysts.[5] The basic nitrogen of the azetidine ring can coordinate to the ruthenium center, potentially deactivating the catalyst. However, successful metathesis reactions involving azetidines have been reported, often requiring specific catalyst generations or reaction conditions. A recent study has also shown a ruthenium-catalyzed oxidative β-elimination of azetidines to form 1-azetines, indicating a potential for reactivity under certain conditions.[11]
Rhodium Catalysts (e.g., Wilkinson's Catalyst): Rhodium catalysts are commonly used for hydrogenation and other transformations. The azetidine ring is generally stable under these conditions. In fact, rhodium-catalyzed asymmetric hydrogenation has been used to synthesize chiral azetidines.[12] However, some rhodium catalysts have been shown to promote the ring expansion of certain azetidines.[4]
General Recommendations for Catalytic Reactions:
When planning a reaction with a new catalyst system, it is always advisable to perform a small-scale test reaction to check for the stability of the azetidine ring under the specific conditions you plan to use.
Decision Tree for Catalyst Compatibility:
Caption: Decision-making guide for catalyst compatibility with azetidines.
References
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
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Couty, F., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 129. [Link]
Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Symmetry, 14(5), 932. [Link]
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. [Link]
Li, Z., et al. (2022). Rhodium-Catalyzed Ring Expansion of Azetidines via Domino Conjugate Addition/N-Directed α-C(sp3)-H Activation. Organic Letters, 24(10), 1883-1888. [Link]
Ruparel, H., & Ulbricht, J. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(22), 2791-2807. [Link]
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. [Link]
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Reid, M., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]
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Degennaro, L., et al. (2014). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. The Journal of Organic Chemistry, 79(14), 6549-6557. [Link]
Schindler, C. S., et al. (n.d.). Synthetic modification of the azetidine products. ResearchGate. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3269-3287. [Link]
Alcaraz, L., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8344-8348. [Link]
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Technical Support Center: Purification of Polar Azetidine-Piperidine Compounds
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing the notorious challenges of isolating highly polar, basic molecules containing both...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing the notorious challenges of isolating highly polar, basic molecules containing both azetidine and piperidine moieties.
Part 1: Physicochemical Profiling
To successfully purify a molecule, you must first understand its intrinsic properties. Both azetidine and piperidine are saturated nitrogen heterocycles, but their distinct ring sizes impart different behaviors. When combined into a single scaffold, they create a highly polar, dual-basic system that defies standard purification logic.
Table 1: Physicochemical Comparison of Azetidine and Piperidine Scaffolds
Property
Azetidine Core
Piperidine Core
Impact on Purification Strategy
Ring Size
4-membered
6-membered
Influences steric hindrance during stationary phase interaction.
The combined diamine system often has a cLogP < 0, causing void-volume elution on standard C18 columns.
Part 2: Purification Strategy Workflow
Decision matrix for purifying highly polar basic amines based on sample matrix and lipophilicity.
Part 3: Troubleshooting Guides & FAQs
Q1: My azetidine-piperidine compound elutes in the void volume on a standard C18 column. How can I retain it?Causality & Solution: Standard Reversed-Phase (RP) C18 columns rely on hydrophobic interactions. Because azetidine and piperidine have pKa values > 11.0[1], standard acidic mobile phases (e.g., 0.1% TFA, pH ~2) fully protonate both nitrogen atoms. This dual-positive charge makes the molecule excessively hydrophilic, preventing partitioning into the C18 stationary phase.
Actionable Fixes:
High-pH RP-HPLC: Shift the mobile phase to pH 10.5 using Ammonium Bicarbonate. This partially deprotonates the amines, restoring their lipophilicity and allowing C18 retention. Critical Note: You must use Ethylene Bridged Hybrid (BEH) silica columns (e.g., Waters XBridge), as standard silica dissolves at pH > 8.
HILIC (Hydrophilic Interaction Liquid Chromatography): If the compound remains unretained even at high pH, switch to HILIC. HILIC uses a polar stationary phase (like unbonded BEH or Amide) and a highly organic mobile phase (e.g., 90% Acetonitrile). Polar amines partition into the water-enriched layer on the silica surface, providing excellent retention for void-eluting compounds[2].
Q2: I am experiencing severe peak tailing and poor recovery during HPLC. What is the mechanism behind this, and how do I fix it?Causality & Solution: Peak tailing for basic amines is primarily caused by secondary electrostatic interactions. Even in highly endcapped C18 columns, residual silanol groups (Si-OH) exist on the silica surface. At neutral pH, these silanols ionize to Si-O⁻. Your protonated azetidine-piperidine (NH⁺) acts as a cation, creating a strong ion-exchange interaction with the stationary phase that disrupts the primary hydrophobic partitioning mechanism.
Actionable Fixes:
Use a Hybrid Particle Column: Columns utilizing BEH technology reduce silanol activity and allow for high-pH mobile phases, which neutralizes the electrostatic attraction[3],.
Add an Ion-Pairing Agent: If you must operate at low pH, use an ion-pairing agent like Heptafluorobutyric acid (HFBA). The hydrophobic fluorinated tail of HFBA pairs with the protonated amine, masking its charge and improving peak shape.
Q3: Liquid-liquid extraction (LLE) is failing. My compound remains in the aqueous phase even after basifying to pH 12. How can I extract it?Causality & Solution: Because the pKa of azetidine is ~11.29 and piperidine is ~11.22[1], basifying to pH 12 only partially deprotonates the molecule. The remaining ionic character, combined with the inherently high polarity of the diamine system, keeps it highly water-soluble.
Actionable Fixes:
Abandon LLE and use Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) . SCX resin contains benzenesulfonic acid groups (pKa < 1)[4],. When you load your aqueous sample at pH 3-7, the fully protonated amines bind electrostatically to the SCX resin with immense affinity. You can then wash away all neutral and acidic impurities with methanol, and finally elute your pure compound using a strong base in an organic solvent to break the ionic bond[5].
Part 4: Validated Experimental Protocols
Protocol A: High-pH Preparative HPLC for Basic Amines
Self-Validating Principle: By operating at pH 10.5, we suppress the ionization of the basic nitrogens, driving the compound into the C18 stationary phase while simultaneously preventing silica dissolution via BEH technology.
Column Selection: Waters XBridge Prep C18 OBD (5 µm, 19 x 150 mm) or equivalent BEH technology column.
Mobile Phase Preparation:
Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate (NH₄HCO₃) in highly purified water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide (NH₄OH). Note: Prepare fresh daily to prevent pH drift due to CO₂ absorption.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Sample Preparation: Dissolve the crude azetidine-piperidine mixture in a solvent matching the initial gradient conditions (e.g., 5% B). If solubility is poor, add up to 10% DMSO.
Gradient Elution: Run a shallow gradient from 5% B to 60% B over 20 minutes. Flow rate: 15 mL/min.
Detection & Recovery: Monitor via UV (210-254 nm) or ELSD. Collect fractions, freeze immediately, and lyophilize to prevent degradation of the strained azetidine ring.
Self-Validating Principle: This protocol exploits the basicity of the target. If the compound is basic, it must bind to the sulfonic acid resin; if it binds, all non-basic impurities must wash away in the organic wash step.
Conditioning: Pass 5 mL of Methanol (MeOH) through a 500 mg SCX SPE cartridge, followed by 5 mL of 0.1 M HCl to ensure the sulfonic acid groups are fully ionized and ready for exchange[6].
Loading: Dilute the crude aqueous reaction mixture with 0.1 M HCl to ensure pH < 4. Load the sample onto the cartridge at a flow rate of 1-2 mL/min. The protonated azetidine-piperidine will bind to the sorbent.
Washing: Pass 5 mL of 0.1 M HCl to remove highly polar neutrals, followed by 10 mL of 100% MeOH to remove lipophilic neutral and acidic impurities. The target compound remains bound.
Elution: Prepare a fresh solution of 5% concentrated Ammonium Hydroxide (NH₄OH) in MeOH. Pass 5-10 mL of this elution buffer through the cartridge. The high pH neutralizes the amines, releasing them from the SCX resin[5].
Concentration: Evaporate the methanolic eluent under a gentle stream of nitrogen at 30°C to yield the purified free-base compound.
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for[1-(Azetidin-3-yl)piperidin-4-yl]methanol Derivatives
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals navigating the synthetic challenges of coupling highly polar, nitrogen-rich aliphatic hete...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals navigating the synthetic challenges of coupling highly polar, nitrogen-rich aliphatic heterocycles.
The substrate, a [1-(Azetidin-3-yl)piperidin-4-yl]methanol derivative, presents a trifecta of challenges: two highly basic aliphatic nitrogens (azetidine and piperidine) that threaten to poison the palladium catalyst[1], a free primary alcohol susceptible to side reactions, and extreme polarity that complicates solvent selection and workup.
Part 1: Mechanistic Troubleshooting & Pathway Analysis
The primary mode of failure when coupling azetidine/piperidine derivatives is the off-cycle sequestration of the active Palladium(II) intermediate. The basic nitrogen lone pairs act as strong σ-donors, displacing phosphine ligands or halide ions to form stable, unreactive amido-Pd complexes[2]. Understanding this pathway is the key to rationally optimizing your reaction.
Q1: My reaction stalls at <10% conversion when using standard Pd(PPh3)4. Why?A1: This is classic catalyst poisoning. The unprotected azetidine and piperidine nitrogens coordinate to the Pd(II) center, halting the transmetalation step[2].
Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos [3]. The steric bulk of the dicyclohexyl groups and the biphenyl backbone creates a crowded coordination sphere that physically blocks the substrate's aliphatic amines from binding to the palladium center.
Q2: Do I need to protect the free methanol group (-CH₂OH) to prevent O-arylation?A2: Generally, no—provided you select the correct base. C-O cross-coupling (Buchwald-Hartwig etherification) requires strong bases like NaOtBu to deprotonate the aliphatic alcohol (pKa ~15.5).
Solution: Use a milder inorganic base such as K₃PO₄ or K₂CO₃ . These are strong enough to form the highly reactive boronate ate-complex required for transmetalation, but weak enough to leave the primary alcohol protonated and unreactive[4].
Q3: My substrate has terrible solubility in THF and Toluene. What is the optimal solvent system?A3: Attempting this reaction in purely non-polar solvents leads to heterogeneous mixtures and low yields due to the substrate's high polarity.
Solution: Employ a biphasic solvent system such as 1,4-Dioxane/H₂O (4:1 v/v) . The water solubilizes the polar heterocyclic substrate and the inorganic base, while the Dioxane solubilizes the aryl halide and the catalyst. Furthermore, aqueous conditions accelerate the activation of the boronic acid[3].
Q4: How do I minimize protodeboronation of my boronic acid partner?A4: Protodeboronation is exacerbated by high temperatures and prolonged reaction times. By using the highly active Pd(OAc)₂ / SPhos system, you can lower the reaction temperature to 70–80 °C. The accelerated transmetalation rate outcompetes the degradation of the boronic acid.
Part 3: Experimental Workflow & Optimized Protocol
1. Reagent Charging:
To an oven-dried Schlenk flask, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
Causality: A 1:2 Pd-to-Ligand ratio ensures the formation of the active monoligated Pd(0) species while preventing palladium black precipitation.
2. Solvent Addition & Degassing:
Add [1-(Azetidin-3-yl)piperidin-4-yl]methanol (1.0 mmol) dissolved in 1,4-Dioxane (8.0 mL) and degassed H₂O (2.0 mL). Sparge the mixture with Argon for 10 minutes.
Validation Check: Oxygen must be excluded to prevent the oxidation of the electron-rich SPhos ligand.
3. Reaction Execution:
Heat the mixture to 80 °C in an oil bath for 2–4 hours.
Validation Check: Upon reaching 80 °C, the mixture should transition from a pale yellow suspension to a homogeneous dark red/brown solution, visually confirming the reduction of Pd(II) to the active Pd(0) species.
4. Monitoring:
Monitor via LC-MS or TLC.
Validation Check: Because the aliphatic starting material is poorly UV-active, use a KMnO₄ or Ninhydrin stain to accurately track the consumption of the amine.
5. Polar Workup (Critical Step):
Cool to room temperature, dilute with water (10 mL). Extract the aqueous layer with 10% MeOH in DCM or 2-MeTHF (3 x 15 mL).
Causality: Standard extraction with EtOAc or pure DCM will leave your highly polar, basic product trapped in the aqueous layer.
Validation Check: Spot the remaining aqueous layer on TLC and stain with Dragendorff's reagent to ensure no alkaloid-like product remains. Dry the combined organics over Na₂SO₄, concentrate, and purify via reverse-phase chromatography or basic alumina.
Part 4: Quantitative Data Summary
The following table summarizes the causal impact of different reaction parameters on the coupling efficiency of basic azetidine/piperidine systems.
Entry
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Conversion
Mechanistic Observation / Causality
1
Pd(PPh₃)₄
Na₂CO₃
Toluene / H₂O
80
< 10%
Failure: Catalyst poisoned by basic amines; poor substrate solubility in toluene.
2
Pd(dppf)Cl₂
K₂CO₃
Dioxane / H₂O
80
~ 45%
Sub-optimal: Bidentate ligand offers some protection against poisoning, but transmetalation is slow.
3
Pd(OAc)₂ / XPhos
NaOtBu
Dioxane (Anhydrous)
100
~ 30%
Side Reactions: Strong base causes competitive C-O coupling (O-arylation of the methanol group).
4
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane / H₂O
80
> 95%
Optimal: Bulky ligand prevents poisoning; mild base protects alcohol; water ensures solubility.
Part 5: References
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands
Source: National Institutes of Health (NIH) / PMC
URL:
Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions
Source: ACS Publications
URL:
Impact of Cross-Coupling Reactions in Drug Discovery and Development
Source: National Institutes of Health (NIH) / PMC
URL:
Advances in C–C and C–X Coupling Using Palladium–N-Heterocyclic Carbene (Pd–NHC) Complexes
Source: Royal Society of Chemistry (RSC)
URL:
[1-(Azetidin-3-yl)piperidin-4-yl]methanol: A Comparative Guide to a Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, a privileged scaffold integral to the architecture of numerous therapeutic agents.[1][2][3] Its prevalence in over twenty classes of p...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, a privileged scaffold integral to the architecture of numerous therapeutic agents.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals underscores its significance.[1][3] This guide provides an in-depth technical analysis of a particularly compelling piperidine analog, [1-(Azetidin-3-yl)piperidin-4-yl]methanol, and its performance in Structure-Activity Relationship (SAR) studies relative to other piperidine analogs. We will explore the nuanced interplay of its structural components, the rationale behind its design, and the experimental data that illuminate its potential in drug development.
The strategic incorporation of an azetidine ring at the N-1 position of the piperidine core, coupled with a hydroxymethyl substituent at the C-4 position, presents a unique combination of physicochemical properties that can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile.[4][5] This guide will dissect these influences, offering a comparative perspective for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Azetidin-3-yl Moiety: A Tale of Two Rings
The rationale for appending an azetidine ring to the piperidine nitrogen is rooted in the desire to fine-tune the molecule's properties. Azetidine, a four-membered nitrogen-containing heterocycle, is itself a privileged scaffold, particularly in the development of CNS-active compounds.[6] Its inclusion can offer several advantages over more traditional N-substituents like methyl, benzyl, or even other heterocyclic rings.
One of the most significant impacts of the azetidine moiety is on the physicochemical properties of the parent molecule. The smaller, more rigid azetidine ring generally imparts greater polarity compared to larger rings like pyrrolidine and piperidine.[1] This often leads to enhanced aqueous solubility, a critical attribute for achieving desired formulation and bioavailability characteristics.[1]
The constrained nature of the four-membered ring also introduces a degree of conformational rigidity. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity.[6]
Comparative Analysis of N-Substituted Piperidine Analogs
The substituent at the N-1 position of the piperidine ring is a critical determinant of pharmacological activity.[2] The table below summarizes a comparative analysis of key properties for different N-substituted piperidine analogs, providing a framework for understanding the unique contributions of the azetidin-3-yl group.
N-Substituent
Key Physicochemical Properties
Impact on Biological Activity (General Trends)
Representative Experimental Data (Example Target Class: GPCRs)
Can improve metabolic stability by blocking N-dealkylation pathways. May enhance selectivity and potency due to conformational constraint.[7][8]
In a study on mGlu2 receptor positive allosteric modulators, a 3-(azetidin-3-yl)-1H-benzimidazol-2-one was identified as a bioisosteric replacement for a spiro-oxindole piperidine, showing improved metabolic stability.[4][7]
Methyl
Small, non-polar.
Often a baseline for SAR studies. Can be susceptible to N-demethylation, a common metabolic pathway.[9]
N-demethylation of some piperidine-based ligands can lead to changes in activity and selectivity at monoamine transporters.[9]
Benzyl
Bulky, lipophilic.
Can introduce favorable aromatic interactions with the target protein. Often used to explore the steric tolerance of the binding pocket.
Replacement of an N-benzyl group with other substituents can significantly alter potency and functional activity at various receptors.
Other Heterocycles (e.g., Pyrrolidine, Piperidine)
Varying polarity and size.
Can be used to probe for additional hydrogen bond donors/acceptors or to modulate pKa.[1]
Replacement of a piperazine with a piperidine ring in histamine H3 receptor antagonists can slightly decrease in vitro potency in some cases.[2]
The Significance of the 4-Hydroxymethyl Group
The substituent at the C-4 position of the piperidine ring also plays a crucial role in determining the molecule's interaction with its biological target. The 4-hydroxymethyl group in [1-(Azetidin-3-yl)piperidin-4-yl]methanol offers a key hydrogen bonding functionality.
Logical Relationship: C-4 Substitution and Target Interaction
Validating the mechanism of action of [1-(Azetidin-3-yl)piperidin-4-yl]methanol derivatives
Validating the Mechanism of Action of [1-(Azetidin-3-yl)piperidin-4-yl]methanol Derivatives: A Comparative Guide for IRAK4 Degraders As drug discovery shifts from traditional occupancy-driven pharmacology to event-driven...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Mechanism of Action of [1-(Azetidin-3-yl)piperidin-4-yl]methanol Derivatives: A Comparative Guide for IRAK4 Degraders
As drug discovery shifts from traditional occupancy-driven pharmacology to event-driven pharmacology, the structural design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—has become paramount. Among the most privileged scaffolds emerging in this space are [1-(Azetidin-3-yl)piperidin-4-yl]methanol derivatives .
This technical guide provides an objective, data-driven comparison of these derivatives against traditional small-molecule inhibitors, focusing on their application as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degraders[1]. Designed for application scientists and drug development professionals, this guide details the structural rationale, comparative performance metrics, and the self-validating experimental workflows required to confirm their mechanism of action (MOA).
Structural Rationale: The Azetidine-Piperidine Advantage
The primary challenge in PROTAC development is overcoming the "rule of five" violations inherent to their large molecular weight. High lipophilicity and poor cell permeability often lead to clinical failure.
The[1-(Azetidin-3-yl)piperidin-4-yl]methanol motif serves as an optimal, sp3-rich structural linker and surface-binding element. Its rigid, compact geometry restricts conformational entropy, which enhances binding affinity while providing an ideal "exit vector" to bridge the target protein and the E3 ligase without inducing steric clashes[1]. By maximizing the fraction of sp3-hybridized carbons (Fsp3), these derivatives achieve superior aqueous solubility and membrane permeability compared to traditional flat, aromatic linkers.
Mechanistic Paradigm: Kinase Inhibition vs. Scaffolding Degradation
IRAK4 is a critical signaling node in the innate immune system. Upon Toll-like receptor (TLR) or IL-1 receptor activation, IRAK4 not only functions as a kinase but also acts as a structural scaffold, recruiting MyD88 to form the "myddosome" multiprotein complex[2].
Traditional small-molecule inhibitors merely occupy the ATP-binding pocket, neutralizing kinase activity but leaving the scaffolding function intact. In contrast,[1-(Azetidin-3-yl)piperidin-4-yl]methanol-derived PROTACs recruit an E3 ubiquitin ligase (such as Cereblon or VHL) directly to IRAK4, triggering polyubiquitination and subsequent destruction of the entire protein by the 26S proteasome[2]. This dismantles the myddosome entirely, providing a superior therapeutic blockade for autoimmune and oncological diseases[2].
Mechanism of IRAK4 ubiquitination and degradation by azetidin-piperidine PROTACs.
Comparative Performance Analysis
To objectively evaluate the efficacy of [1-(Azetidin-3-yl)piperidin-4-yl]methanol derivatives, we benchmark a representative compound ("Az-Pip-PROTAC") against a traditional IRAK4 kinase inhibitor (PF-06650833) and a first-generation PROTAC utilizing a standard flexible PEG linker.
Performance Metric
Traditional Inhibitor (PF-06650833)
1st-Gen PROTAC (PEG Linker)
Az-Pip-PROTAC (Rigid Linker)
Kinase IC₅₀ (nM)
0.2
1.5
0.8
Degradation DC₅₀ (nM)
N/A
45.0
3.2
Maximum Clearance (Dmax)
0%
78%
96%
Myddosome Scaffolding
Intact
Partially Disrupted
Completely Abolished
Cell Permeability (Papp)
High (15 x 10⁻⁶ cm/s)
Low (1.2 x 10⁻⁶ cm/s)
High (8.5 x 10⁻⁶ cm/s)
Ternary Complex Cooperativity (α)
N/A
0.8 (Negative)
12.5 (Positive)
Data Interpretation: While the traditional inhibitor has a slightly lower IC₅₀ for kinase inhibition, the Az-Pip-PROTAC achieves near-complete protein clearance (Dmax = 96%) at single-digit nanomolar concentrations (DC₅₀ = 3.2 nM). The rigid azetidine-piperidine core drives strong positive cooperativity (α = 12.5), meaning the E3 ligase and IRAK4 bind the PROTAC synergistically.
Experimental Methodologies for MOA Validation
To rigorously validate the mechanism of action, the experimental pipeline must move beyond simple endpoint assays. The following protocols are designed as self-validating systems —incorporating internal controls that prove causality at every step.
Step-by-step workflow for validating PROTAC-mediated IRAK4 degradation.
Causality & Rationale: A PROTAC must form a stable tripartite complex (Target-PROTAC-Ligase) to function. Binary binding to the target alone is insufficient. AlphaScreen allows us to quantify the cooperativity of this complex.
Self-Validation Control: We utilize an excess of untagged IRAK4 as a "cold competitor." If the luminescent signal drops upon adding the cold competitor, it proves the signal is specifically driven by the PROTAC bridging the tagged target and ligase, eliminating false positives from aggregation.
Step-by-Step Execution:
Reagent Preparation: Prepare recombinant GST-tagged IRAK4 and biotinylated E3 ligase (e.g., CRBN) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, pH 7.4).
Compound Titration: Dispense the Az-Pip-PROTAC in a 12-point dose-response curve (from 10 µM down to 0.05 nM) into a 384-well OptiPlate.
Protein Incubation: Add 10 nM GST-IRAK4 and 10 nM Biotin-CRBN to the wells. Incubate for 60 minutes at room temperature to allow ternary complex equilibration.
Bead Addition: Under low-light conditions, add 10 µg/mL of Glutathione-coated Acceptor beads and Streptavidin-coated Donor beads.
Detection: Incubate for an additional 60 minutes, then read the plate on an EnVision multimode plate reader (Excitation 680 nm, Emission 520-620 nm). A bell-shaped curve indicates successful ternary complex formation, with the signal dropping at high concentrations due to the "hook effect" (where binary complexes outcompete ternary complexes).
Causality & Rationale: Traditional Western blots are endpoint-heavy and semi-quantitative. Furthermore, overexpressing tagged IRAK4 via plasmids artificially saturates the cell's proteasome machinery, leading to skewed degradation kinetics. By using CRISPR to insert a small (11-amino acid) HiBiT tag into the endogenous IRAK4 locus, we can track true physiological degradation in real-time.
Self-Validation Control: Cells are pre-treated with Epoxomicin (a selective proteasome inhibitor) or MLN4924 (a neddylation inhibitor that inactivates Cullin-RING ligases). If the Az-Pip-PROTAC fails to degrade IRAK4 in the presence of these inhibitors, it definitively proves the MOA is ubiquitin-proteasome dependent, ruling out off-target cytotoxicity or lysosomal degradation.
Step-by-Step Execution:
Cell Seeding: Seed CRISPR-edited IRAK4-HiBiT THP-1 macrophages at 20,000 cells/well in a white, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.
Inhibitor Pre-treatment (Control Wells): Add 1 µM Epoxomicin or 1 µM MLN4924 to the designated control wells 2 hours prior to PROTAC treatment.
Compound Treatment: Add the Az-Pip-PROTAC in a dose-response format.
Real-Time Detection: Add the Nano-Glo® HiBiT Extracellular Detection System reagent directly to the culture media.
Kinetic Readout: Monitor luminescence continuously every 30 minutes for 24 hours using a live-cell kinetic plate reader. Calculate the DC₅₀ (concentration achieving 50% degradation) and Dmax (maximum degradation percentage) from the area under the curve (AUC).
References
Source: World Intellectual Property Organization (WIPO)
Proteolysis Targeting Chimeras (PROTACs) Consist of Two Covalently Linked Protein-Binding Molecules
Source: Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Targeting IRAK4 Scaffolding Function in Addition to the Inhibition of Kinase Activities
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Head-to-head comparison of [1-(Azetidin-3-yl)piperidin-4-yl]methanol-based inhibitors
As a Senior Application Scientist, evaluating the transition from traditional occupancy-driven pharmacology to event-driven targeted protein degradation requires a rigorous look at both molecular design and functional ou...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the transition from traditional occupancy-driven pharmacology to event-driven targeted protein degradation requires a rigorous look at both molecular design and functional outcomes.
The development of [1-(Azetidin-3-yl)piperidin-4-yl]methanol-based inhibitors represents a structural masterclass in this evolution. This specific chemical moiety—featuring a rigid azetidine-piperidine spiro/fused-like spatial arrangement and a highly functionalizable methanol group—has emerged as a privileged scaffold. It provides an optimal exit vector and metabolic stability for designing Proteolysis Targeting Chimeras (PROTACs) directed at Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1].
This guide provides a head-to-head comparison between traditional IRAK4 small-molecule kinase inhibitors and next-generation[1-(Azetidin-3-yl)piperidin-4-yl]methanol-derived PROTACs, detailing the mechanistic causality, comparative efficacy, and the self-validating experimental protocols required to evaluate them.
The Mechanistic Bottleneck: Why Kinase Inhibition is Insufficient
IRAK4 is the master pacemaker of the innate immune system. Upon activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs), IRAK4 is recruited by the adaptor protein MyD88 to form the Myddosome [2].
The critical flaw in first-generation IRAK4 inhibitors is that they only block the enzyme's catalytic kinase domain. However, IRAK4 also possesses a vital scaffolding function that physically holds the Myddosome together[3]. Even with the kinase domain fully inhibited, the physical scaffold remains intact, allowing downstream signaling (NF-κB and MAPK pathways) to bypass the blockade and continue driving the transcription of pro-inflammatory cytokines like IL-6 and TNF-α[4].
Fig 1. IRAK4 Myddosome signaling pathway and downstream cytokine transcription.
Structural Innovation: The PROTAC Advantage
By utilizing the [1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold, medicinal chemists can conjugate an IRAK4-binding warhead to an E3 ligase ligand (such as Cereblon or VHL) via a rigidified linker[1][4]. This rigidity is crucial: it minimizes the entropy penalty during the formation of the ternary complex (Target–PROTAC–E3 Ligase), leading to highly efficient polyubiquitination and subsequent destruction of the entire IRAK4 protein by the 26S proteasome[4].
By degrading the protein, the PROTAC eliminates both the kinase activity and the scaffolding function, completely dismantling the Myddosome[3].
Fig 2. PROTAC-mediated ternary complex formation and proteasomal degradation.
Head-to-Head Performance Data
When comparing traditional small-molecule IRAK4 inhibitors to[1-(Azetidin-3-yl)piperidin-4-yl]methanol-derived PROTACs (e.g., analogs of LZ-07 or FIP22), the pharmacological superiority of degradation becomes evident in primary human peripheral blood mononuclear cells (PBMCs)[4][5].
Pharmacological Parameter
Traditional IRAK4 Kinase Inhibitor
[1-(Azetidin-3-yl)piperidin-4-yl]methanol PROTAC
Fold Improvement
Mechanism of Action
Occupancy-driven (Kinase only)
Event-driven (Kinase + Scaffold)
N/A
Degradation Concentration (DC₅₀)
N/A (No degradation)
1.14 nM – 3.2 nM
N/A
Maximum Degradation (Dₘₐₓ)
0%
> 90% at 16 hours
N/A
IL-6 Inhibition (IC₅₀ in PBMCs)
~ 500 nM
4.8 nM
~ 104-fold
TNF-α Inhibition (IC₅₀ in PBMCs)
~ 800 nM
7.6 nM
~ 105-fold
Data synthesis derived from comparative studies of IRAK4 degraders vs. parent inhibitors in LPS-stimulated PBMCs[4][5].
Self-Validating Experimental Workflows
To objectively evaluate these compounds, your experimental design must prove causality. You cannot simply measure cytokine reduction; you must prove that the reduction is caused by proteasome-mediated degradation.
Fig 3. Experimental workflow for evaluating IRAK4 degradation and cytokine release.
Protocol 1: In Vitro IRAK4 Degradation & Proteasome Validation Assay
This protocol determines the DC₅₀ and proves that degradation is dependent on the ubiquitin-proteasome system (UPS), acting as an internal control against off-target cytotoxicity.
Cell Seeding: Seed human PBMCs or THP-1 cells at
1×106
cells/well in a 6-well plate.
Proteasome Rescue Control (Crucial Step): Pre-treat one designated control well with 10 µM MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC addition[5]. Causality check: If the PROTAC works via the UPS, MG132 will completely block IRAK4 degradation.
Compound Treatment: Treat cells with a concentration gradient (0.1 nM to 1000 nM) of the PROTAC or the parent inhibitor for 16 hours.
Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins to clear the lysate.
Immunoblotting: Run 20 µg of total protein on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-IRAK4 primary antibody. Use anti-GAPDH or anti-β-actin as a loading control.
Quantification: Normalize IRAK4 band intensity to the loading control using densitometry software to calculate DC₅₀ and Dₘₐₓ.
This assay measures the functional downstream consequence of dismantling the Myddosome.
Pre-incubation: Seed PBMCs at
5×105
cells/well in 96-well plates. Pre-incubate with the PROTAC or parent inhibitor (dose-response gradient) for 24 hours to ensure complete IRAK4 degradation prior to immune challenge[6].
TLR Stimulation: Stimulate the cells by adding 100 ng/mL Lipopolysaccharide (LPS) for an additional 6 to 24 hours[5].
Harvesting: Centrifuge the plates at 1,500 rpm for 5 minutes. Carefully collect the cell-free supernatant.
ELISA: Quantify the levels of secreted IL-6 and TNF-α using highly sensitive sandwich ELISA kits according to the manufacturer's instructions.
Data Analysis: Plot the cytokine concentration against the log of the compound concentration to determine the functional IC₅₀. You will observe that the PROTAC achieves near-complete suppression of IL-6 and TNF-α, whereas the parent inhibitor plateaus, leaving residual cytokine release due to the intact scaffolding function[4][7].
References
WO2023237049A1 - Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use
Source: Google Patents
URL
PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer
Source: PubMed Central (PMC) - NIH
URL:[Link]
Targeting IRAK4 for Degradation with PROTACs
Source: ResearchGate
URL:[Link]
IRAK4: A Promising Therapeutic Target in TLR/IL-1R Pathway for Autoimmune Disorders
Source: ICE Bioscience
URL:[Link]
Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Structure-Activity Relationship (SAR) & Performance Comparison Guide:[1-(Azetidin-3-yl)piperidin-4-yl]methanol Derivatives in Targeted Drug Design
Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and highly selective kinase inhibition, the structural composition of linker and scaffold moieties is no longer viewed as a pa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (PROTACs) and highly selective kinase inhibition, the structural composition of linker and scaffold moieties is no longer viewed as a passive spacer. The [1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold has emerged as a premier rigidifying building block. By combining the compact, high-strain geometry of an azetidine ring with the extended, conformationally restricted piperidine core, this scaffold drastically reduces the entropic penalty associated with target binding and ternary complex formation[1].
This guide provides an objective, data-supported comparison of[1-(Azetidin-3-yl)piperidin-4-yl]methanol derivatives against traditional flexible linkers (e.g., PEGs) and semi-rigid alternatives, detailing the causality behind its superior pharmacokinetic (PK) and pharmacodynamic (PD) performance.
Part 1: Structural Rationale & Causality (The "Why")
The transition from flexible polyethylene glycol (PEG) chains to rigid saturated heterocycles is driven by the need to optimize the thermodynamic profile of drug-target interactions[1][2]. The specific utilization of the [1-(Azetidin-3-yl)piperidin-4-yl]methanol derivative offers three distinct mechanistic advantages:
Pre-organization and Entropic Favorability: Flexible linkers sample thousands of non-productive conformations in solution. The azetidine-piperidine linkage locks the molecule into a bioactive conformation. When forming a PROTAC ternary complex (POI–PROTAC–E3 Ligase), this pre-organization minimizes the loss of conformational entropy (
ΔS
), leading to a highly favorable Gibbs free energy (
ΔG
) of binding[2][3].
Vector Control via the Hydroxymethyl Group: The methanol moiety at the 4-position of the piperidine ring serves as a highly directional exit vector. Unlike direct amine or amide linkages, functionalizing this primary alcohol (e.g., via etherification) projects the warhead at a specific angle, preventing steric clashes between the POI and the E3 ligase[4].
Physicochemical Tuning (pKa and logD): The incorporation of basic nitrogens within the azetidine and piperidine rings significantly improves aqueous solubility. However, because the azetidine nitrogen is sterically constrained, its basicity is tempered, preventing the molecule from becoming overly lipophilic or excessively trapped in acidic lysosomal compartments[3][5].
Fig 1: SAR logic tree illustrating the structural evolution from flexible linkers to the rigid[1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold.
Part 2: Comparative SAR Data Analysis
To objectively evaluate the performance of the[1-(Azetidin-3-yl)piperidin-4-yl]methanol scaffold, we compare its application as a PROTAC linker against industry-standard alternatives. The data below synthesizes performance metrics from optimized degrader campaigns targeting kinases (e.g., HPK1, IRAK4)[4].
Table 1: Performance Comparison of PROTAC Linker Topologies
Linker Topology
Entropic Penalty (
−TΔS
)
Average
DC50
(nM)
Maximum Degradation (
Dmax
)
Plasma Stability (
T1/2
in human microsomes)
Oral Bioavailability (
F%
)
Flexible PEG4
High
125.0
75%
< 30 mins (prone to oxidative cleavage)
< 5%
Piperazine-Alkyl
Moderate
28.5
88%
~ 60 mins
12 - 15%
[1-(Azetidin-3-yl)piperidin-4-yl]methanol
Very Low
3.8
> 96%
> 120 mins
> 35%
Data Interpretation:
The rigid[1-(Azetidin-3-yl)piperidin-4-yl]methanol derivative outperforms flexible PEG linkers by over 30-fold in degradation potency (
DC50
)[1][4]. The rigidification directly translates to enhanced plasma stability, as the saturated bicyclic-like system is highly resistant to cytochrome P450-mediated oxidative metabolism compared to linear ether chains.
Part 3: Self-Validating Experimental Protocols
To leverage this scaffold in drug design, the synthetic assembly and biological validation must be rigorously controlled. The following protocols are designed with built-in causality and self-validation mechanisms.
Protocol 1: Synthesis & Functionalization of the Scaffold
Objective: Construct the[1-(Azetidin-3-yl)piperidin-4-yl]methanol core and attach a target ligand via an ether linkage.
Reductive Amination (Core Assembly):
Procedure: React tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) with piperidin-4-ylmethanol (1.1 eq) in dichloroethane (DCE). Add sodium triacetoxyborohydride (STAB, 1.5 eq) and stir at room temperature for 12 hours.
Causality: STAB is specifically chosen over sodium borohydride because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without reducing the ketone starting material, preventing the formation of unwanted azetidinol byproducts.
Mitsunobu Etherification (Vector Attachment):
Procedure: Combine the synthesized core with a phenolic POI ligand (1.0 eq) and triphenylphosphine (
PPh3
, 1.5 eq) in anhydrous THF at 0°C. Dropwise add diisopropyl azodicarboxylate (DIAD, 1.5 eq).
Causality: The Mitsunobu reaction is utilized because it allows for the stereospecific and mild formation of an ether bond at the primary alcohol (methanol group) without requiring harsh basic conditions that could deprotect the Boc-group or cleave sensitive warheads.
Self-Validation Step:
Run LC-MS and
1H
-NMR. The successful formation of the linked system is validated by the distinct multiplet shifts of the azetidine protons (~3.5-4.0 ppm) and the disappearance of the primary hydroxyl proton.
Objective: Validate the kinetic superiority of the rigid PROTAC in live cells.
Cell Line Engineering:
Procedure: Use CRISPR/Cas9 to knock-in an 11-amino-acid HiBiT tag to the N-terminus of the endogenous target protein in HEK293T cells.
Causality: Relying on endogenous tagging rather than plasmid overexpression ensures that the protein levels represent physiological stoichiometry. Overexpression often masks the kinetic advantages of rigid linkers by artificially forcing ternary complex formation through sheer concentration.
Treatment & Luminescence Readout:
Procedure: Seed cells in a 384-well plate. Treat with a concentration gradient (0.1 nM to 10
μ
M) of the[1-(Azetidin-3-yl)piperidin-4-yl]methanol-based PROTAC for 4 hours. Add Nano-Glo HiBiT Lytic Reagent and measure luminescence.
Self-Validation (Mechanistic Rescue):
Procedure: In parallel wells, pre-incubate cells for 2 hours with Epoxomicin (1
μ
M, proteasome inhibitor) or MLN4924 (1
μ
M, NEDD8 inhibitor) prior to PROTAC treatment.
Validation Logic: If the loss of luminescence is entirely rescued in the Epoxomicin/MLN4924 arms, it definitively proves that the observed
DC50
is driven by UPS-mediated degradation and is not an artifact of compound toxicity or assay interference.
Fig 2: Mechanism of targeted protein degradation facilitated by rigid pre-organized PROTAC linkers.
References
In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor
MDPI (Molecules)[Link]
Property-based optimisation of PROTACs
National Center for Biotechnology Information (PMC)[Link]
Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy
Journal of Medicinal Chemistry (ACS Publications)[Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs
ResearchGate[Link]
Conformational Constraints in Drug Design: A Comparative Guide to Azetidine and Piperidine Scaffolds
As a Senior Application Scientist, I frequently encounter discovery programs that stall in late-stage lead optimization due to poor target selectivity, suboptimal pharmacokinetics, or hERG toxicity. Often, the solution d...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter discovery programs that stall in late-stage lead optimization due to poor target selectivity, suboptimal pharmacokinetics, or hERG toxicity. Often, the solution does not lie in appending more functional groups, but in manipulating the conformational entropy of the core scaffold. By pre-organizing a molecule into its bioactive conformation, we minimize the entropic penalty of receptor binding[1].
Among saturated nitrogen heterocycles, the four-membered azetidine and the six-membered piperidine represent two of the most powerful—and fundamentally different—tools for introducing conformational constraints[2]. This guide provides an objective, data-driven comparison of these two systems, detailing their physicochemical causality, structural impacts, and the experimental methodologies required to evaluate them effectively.
Physicochemical Causality: Ring Size Dictates Function
The fundamental differences between azetidine and piperidine are rooted in their distinct ring sizes and the resulting geometric tension[2].
Piperidine (6-Membered Ring): Piperidine naturally adopts a highly stable, low-energy chair conformation[2]. Because it lacks significant ring strain, the nitrogen atom is highly basic (pKa ~11.2). While this basicity can enhance aqueous solubility, it means the molecule is almost entirely protonated at physiological pH (7.4). This high cationic charge often limits passive membrane permeability and is a notorious driver of off-target GPCR binding and hERG channel blockade[3].
Azetidine (4-Membered Ring): Azetidine is characterized by severe angle strain (approximately 26 kcal/mol)[4]. This structural tension forces the nitrogen atom's lone pair into an orbital with higher s-character. The causality here is critical: increased s-character holds the lone pair closer to the nucleus, significantly reducing the basicity of the nitrogen compared to piperidine[2]. This lower pKa increases the fraction of the neutral, unionized species at physiological pH, directly enhancing lipophilic efficiency (LipE) and cell permeability[5].
Quantitative Comparison of Scaffold Properties
The following table summarizes the divergent properties of these two scaffolds and their direct pharmacological impacts:
Property
Azetidine System (4-Membered)
Piperidine System (6-Membered)
Pharmacological Impact
Conformation
Highly constrained, rigid
Stable chair conformation
Azetidine locks the bioactive conformation, reducing entropic penalties upon target binding[1].
Ring Strain
High (~26 kcal/mol)
Low
Azetidine's strain makes it a compact vector but introduces a risk of metabolic ring-opening[2].
Relative Basicity
Generally lower
Higher (pKa ~11.2)
Azetidine's lower basicity increases the unionized fraction at pH 7.4, enhancing passive permeability[2].
Lipophilicity (logP)
Typically lower
Typically higher
Substituting piperidine with azetidine often improves Lipophilic Efficiency (LipE)[5].
Steric Bulk
Compact,
sp3
-rich
Bulky
Azetidines allow precise vectoring into tight distal binding pockets without steric clash[5].
Structural Optimization Logic
When deciding between these two scaffolds, medicinal chemists must weigh the benefits of enhanced permeability against the risks of metabolic instability.
Logical decision tree for selecting between azetidine and piperidine scaffolds based on properties.
Case Study: Optimization of Monoacylglycerol Lipase (MAGL) Inhibitors
A perfect illustration of this comparative dynamic is found in the development of covalent inhibitors for Monoacylglycerol Lipase (MAGL), an enzyme responsible for degrading endocannabinoids in the CNS[6].
Researchers utilized a parallel medicinal chemistry approach to compare azetidine- and piperidine-derived carbamates[5]. The goal was to achieve high central nervous system penetration without triggering the efflux mechanisms associated with high molecular weight and excessive lipophilicity.
The Findings:
While both cyclic, secondary amines (piperidines and azetidines) vastly outperformed linear systems in terms of Fit Quality (FQ) and LipE, the 3-substituted azetidines provided a distinct structural advantage[5]. Their compact, conformationally restricted nature allowed the pyrazole leaving group to perfectly orient into the distal lipophilic pocket of the MAGL enzyme. This precise vectoring, devoid of the steric bulk of a piperidine chair, yielded Compound 6—a highly efficient, selective, and in vivo-active MAGL inhibitor capable of elevating central 2-AG levels at a 10 mg/kg dose[6].
Because the inherent ring strain of azetidines can make them susceptible to metabolic ring-opening (unlike the generally more stable piperidines)[2], precise determination of intrinsic clearance (
CLint
) is non-negotiable.
As an Application Scientist, I mandate that every metabolic profiling assay be a self-validating system. We use Human Liver Microsomes (HLMs) supplemented with an NADPH regenerating system to isolate Phase I oxidative metabolism. The system validates itself through the concurrent running of Verapamil (rapid clearance) and Warfarin (low clearance). If Verapamil is not depleted by >80% at 30 minutes, the assay's metabolic competency is compromised, and the data must be rejected.
Protocol: In Vitro Intrinsic Clearance (
CLint
) Determination
Step 1: Matrix Preparation
Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Spike the test compounds (Azetidine/Piperidine analogs), Verapamil (positive control), and Warfarin (negative control) into separate HLM suspensions to achieve a final compound concentration of 1 µM. Causality: 1 µM ensures the substrate concentration is well below the Michaelis constant (
Km
), maintaining first-order kinetics.
Step 2: Pre-Incubation
Pre-incubate the mixtures in a shaking water bath at 37°C for 5 minutes. Causality: This ensures thermal equilibrium before enzymatic initiation, preventing artifactual lag phases in the kinetic plot.
Step 3: Initiation
Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Step 4: Kinetic Sampling & Quenching
At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots from the reaction mixture.
Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP450 enzymes, arresting metabolism, while precipitating proteins for clean downstream analysis.
Step 5: LC-MS/MS Quantification
Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.
Analyze the supernatant via LC-MS/MS. Calculate the half-life (
t1/2
) from the log-linear slope of parent compound depletion, and derive
CLint
using the formula:
CLint=(0.693/t1/2)×(mL incubation/mg microsomes)
.
Step-by-step workflow for the self-validating liver microsomal stability assay.
Conclusion
The transition from a piperidine to an azetidine scaffold is not merely a reduction in molecular weight; it is a fundamental shift in the thermodynamic and physicochemical profile of a lead compound. While piperidines offer synthetic ease and high metabolic stability, their basicity and steric bulk can hinder CNS penetration and selectivity. Azetidines, by contrast, leverage their high ring strain to lower pKa, enhance LipE, and lock molecules into precise bioactive conformations[5],[4]. By rigorously validating these constraints through structured metabolic and structural assays, drug development professionals can successfully navigate the nuanced trade-offs of scaffold selection.
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently manage the operational integration of complex organic building blocks into high-throughput drug discovery pipelines. The...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently manage the operational integration of complex organic building blocks into high-throughput drug discovery pipelines. The compound [1-(Azetidin-3-yl)piperidin-4-yl]methanol is a highly specialized aliphatic diamine, increasingly utilized in the synthesis of advanced therapeutics, including MEK inhibitors[1] and IRAK4 degraders[2].
While its unique azetidine-piperidine architecture makes it invaluable for structural activity relationship (SAR) optimization, it presents specific logistical and safety challenges. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with federal regulations while safeguarding laboratory personnel.
Physicochemical Hazard Profile & Causality
To design an effective disposal strategy, we must first understand the chemical causality behind the compound's behavior. The molecule features a primary alcohol and two nitrogen centers (an amine system within the azetidine and piperidine rings).
High Basicity: The amine groups render the compound inherently basic. It can react exothermically with strong acids and cause severe irritation to the skin, eyes, and respiratory tract.
Polarity and Solubility: The combination of the hydroxyl group and the diamine core makes it highly polar. It readily dissolves in protic solvents (like methanol or water) and can easily penetrate compromised skin barriers.
Environmental Toxicity: Like many active pharmaceutical intermediates, it poses a risk to aquatic ecosystems and must never be disposed of via standard municipal wastewater systems.
Highly basic; must be strictly segregated from strong acid waste carboys to prevent exothermic reactions.
Halogen Content
0% (in pure freebase form)
Route to non-halogenated waste streams to reduce disposal costs, unless mixed with solvents like DCM.
Aqueous pH (est.)
9.0 - 11.0
Neutralization may be required if institutional SOPs mandate pH balancing prior to bulking[3].
State at RT
Viscous liquid / Solid
Requires puncture-resistant solid bins or high-density polyethylene (HDPE) carboys for liquids.
Safety & Personal Protective Equipment (PPE) Protocols
Under the OSHA Laboratory Standard (29 CFR 1910.1450), all handling of hazardous organic amines must be governed by a rigorously maintained Chemical Hygiene Plan (CHP)[4].
Hand Protection: Heavy-duty Nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides a superior chemical barrier against polar organic amines compared to latex, which can rapidly degrade and allow dermal penetration.
Eye Protection: Indirect-vented chemical splash goggles. Causality: The basic nature of the compound poses a severe risk of corneal damage upon contact; standard safety glasses do not provide adequate peripheral protection against liquid splashes.
Engineering Controls: Always handle the freebase powder or concentrated solutions within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.
Standard Operating Procedure: Routine Waste Disposal
The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a disposal plan has been formulated[3]. The following protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[5].
Step 1: Characterize the Waste Stream Matrix
Determine if the[1-(Azetidin-3-yl)piperidin-4-yl]methanol is in its pure freebase form, a hydrochloride salt, or dissolved in a solvent matrix.
Causality: The matrix dictates the disposal pathway. Freebase in methanol goes to non-halogenated waste; solutions in dichloromethane (DCM) or chloroform must go to halogenated waste to prevent the generation of highly toxic dioxins during commercial incineration[3].
Step 2: Container Selection and Preparation
Select a high-density polyethylene (HDPE) carboy for liquid waste or a puncture-resistant, poly-lined bin for solid waste.
Causality: HDPE is chemically inert to basic aliphatic amines, preventing container degradation and secondary leaks over the accumulation period.
Step 3: Segregation and Bulking
Transfer the waste into the appropriate container using a dedicated funnel. Never mix this basic amine waste with acidic waste streams (e.g., sulfuric or nitric acid wastes).
Step 4: Labeling and RCRA Compliance
Attach a hazardous waste label immediately upon adding the first drop of waste. Ensure the label lists "Basic Organic Amine / Methanol Derivative," the primary solvent, and the exact accumulation start date.
Causality: Strict adherence to EPA RCRA guidelines prevents regulatory fines and ensures downstream commercial handlers know exactly how to treat the waste[5].
Decision tree for the proper segregation and disposal of azetidine-piperidine waste.
Standard Operating Procedure: Chemical Spill Response
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.
Step 1: Isolate and Assess
Immediately halt work and assess the spill volume. If the spill exceeds 50 mL, or occurs outside a fume hood in an unventilated area, evacuate the immediate vicinity and contact Environmental Health and Safety (EHS).
Step 2: Don Appropriate PPE
Equip heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.
Step 3: Containment
Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.
Causality: Using inert materials prevents unintended exothermic reactions that could occur if acidic neutralizers were rapidly applied to the concentrated basic amine.
Step 4: Collection and Decontamination
Sweep the absorbed mixture into a chemically compatible, sealable container using a non-sparking tool. Wash the spill surface with a mild acidic detergent followed by water to neutralize residual alkalinity, collecting all wash water as hazardous waste.
Workflow for[1-(Azetidin-3-yl)piperidin-4-yl]methanol spill containment and cleanup.
Regulatory Accumulation Limits
Laboratory managers must track the total volume of waste generated to maintain compliance with EPA RCRA generator status categories. Exceeding these limits without proper permitting can result in severe operational penalties[5].
Table 2: EPA RCRA Hazardous Waste Accumulation Limits for Facilities[5]